molecular formula C19H25NO B12374584 GZ-11608

GZ-11608

Cat. No.: B12374584
M. Wt: 283.4 g/mol
InChI Key: LKTLDVZCNLGHOG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GZ-11608 is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine

InChI

InChI=1S/C19H25NO/c1-16(15-18-7-4-3-5-8-18)20-14-6-9-17-10-12-19(21-2)13-11-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3/t16-/m0/s1

InChI Key

LKTLDVZCNLGHOG-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC

Canonical SMILES

CC(CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

GZ-11608: A Deep Dive into its VMAT2 Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-11608 has emerged as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for packaging monoamine neurotransmitters into synaptic vesicles.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on VMAT2, synthesizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action

This compound exerts its effects primarily through the inhibition of VMAT2, which is responsible for the transport of monoamines like dopamine from the cytoplasm into synaptic vesicles.[4][5] This process is crucial for the storage and subsequent release of these neurotransmitters. By inhibiting VMAT2, this compound effectively reduces the loading of dopamine into vesicles, thereby diminishing its release into the synapse.[2][6]

The interaction of this compound with VMAT2 has been characterized as competitive, particularly in the context of methamphetamine-induced dopamine release.[2][6] This suggests that this compound and methamphetamine likely compete for a similar binding site or overlapping binding sites on the VMAT2 protein.

Quantitative Analysis of this compound and VMAT2 Interaction

The following tables summarize the key quantitative data that define the potency and selectivity of this compound's interaction with VMAT2 and other relevant biological targets.

Table 1: Binding Affinity and Functional Potency of this compound

ParameterValueDescription
VMAT2 Binding Affinity (Ki) 25 nMRepresents the concentration of this compound required to occupy 50% of VMAT2 transporters at equilibrium. A lower value indicates higher binding affinity.[1][2][6]
Vesicular Dopamine Release (EC50) 620 nMThe concentration of this compound that elicits a half-maximal release of vesicular dopamine.[2][6]
Potency Ratio (Release vs. Uptake Inhibition) 25-fold less potent at releasing dopamine than inhibiting its uptakeThis highlights the primary mechanism as uptake inhibition rather than inducing dopamine release.[2][6]
Schild Regression Slope 0.9 ± 0.13A value close to 1.0 is indicative of competitive antagonism, in this case, against methamphetamine-evoked dopamine release.[2][6]

Table 2: Selectivity Profile of this compound

TargetSelectivity (fold-increase in Ki or IC50 relative to VMAT2)Implication
Dopamine Transporter (DAT) >92-foldLow affinity for DAT suggests minimal interference with dopamine reuptake from the synaptic cleft.[6]
Nicotinic Acetylcholine Receptors (α4β2 and α7) >1180-foldHigh selectivity against these receptors minimizes potential cholinergic side effects.[6]
hERG Channel High (exact fold not specified, but significantly diminished interaction compared to predecessor compounds)Reduced potential for cardiotoxicity, a significant improvement over earlier VMAT2 inhibitors like GZ-793A.[2][6][7]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of this compound on VMAT2.

Vesicular [³H]Dopamine Uptake Assay

This assay is fundamental to determining the inhibitory potency of this compound on VMAT2 function.

Objective: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles.

Methodology:

  • Preparation of Synaptic Vesicles: Striatal tissue from rats is homogenized in an ice-cold sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptic vesicles.

  • Incubation: A suspension of the isolated vesicles is incubated with a known concentration of [³H]dopamine in the presence of varying concentrations of this compound.

  • Uptake Reaction: The uptake of [³H]dopamine into the vesicles is initiated by the addition of ATP, which provides the energy for VMAT2-mediated transport.

  • Termination and Measurement: The reaction is stopped by rapid filtration through glass fiber filters, which trap the vesicles containing the radiolabeled dopamine. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which takes into account the concentration of [³H]dopamine used in the assay.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the signaling pathways and experimental workflows described.

This compound Mechanism of Action on VMAT2

GZ11608_VMAT2_Mechanism cluster_presynaptic Presynaptic Terminal cluster_vesicle Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_ves Vesicular Dopamine VMAT2->Dopamine_ves Transport Synaptic Cleft Synaptic Cleft Dopamine_ves->Synaptic Cleft Exocytosis (Reduced) GZ11608 This compound GZ11608->VMAT2 Competitive Inhibition METH Methamphetamine METH->VMAT2 Competitive Interaction

Caption: Competitive inhibition of VMAT2 by this compound, reducing dopamine vesicular uptake.

Experimental Workflow for Vesicular [³H]Dopamine Uptake Assay

Vesicular_Uptake_Assay_Workflow A 1. Isolate Synaptic Vesicles (from rat striatum) B 2. Incubate Vesicles with [³H]Dopamine & this compound A->B C 3. Initiate Uptake (add ATP) B->C D 4. Terminate Reaction (rapid filtration) C->D E 5. Quantify Radioactivity (scintillation counting) D->E F 6. Calculate IC50 and Ki E->F

Caption: Step-by-step workflow of the vesicular [³H]dopamine uptake assay.

Conclusion

This compound is a highly potent and selective competitive inhibitor of VMAT2. Its mechanism of action is primarily driven by the blockade of dopamine uptake into synaptic vesicles, leading to a reduction in vesicular dopamine content and subsequent release. The compound's favorable selectivity profile, particularly its low affinity for DAT and hERG channels, underscores its potential as a therapeutic agent with a reduced risk of off-target effects. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive framework for understanding and further investigating the intricate pharmacology of this compound.

References

GZ-11608: A Selective Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor for the Potential Treatment of Methamphetamine Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons responsible for packaging neurotransmitters like dopamine into synaptic vesicles.[1][2][3] By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release, thereby modulating dopaminergic neurotransmission.[4] This mechanism of action has positioned this compound as a promising therapeutic candidate for methamphetamine use disorder.[1][2]

Developed as a successor to GZ-793A, this compound was designed to retain high affinity and selectivity for VMAT2 while minimizing interaction with the human ether-a-go-go-related gene (hERG) channel, a common source of cardiotoxicity in drug development.[1][2] Preclinical studies have demonstrated its efficacy in reducing the neurochemical and behavioral effects of methamphetamine, suggesting its potential to decrease drug self-administration and prevent relapse.[1][2]

Mechanism of Action

VMAT2 utilizes a proton gradient to transport monoamines from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[5][6] Methamphetamine, a substrate for VMAT2, disrupts this process, leading to an increase in cytosolic dopamine and subsequent reverse transport into the synapse, causing the characteristic euphoric effects.

This compound acts as a competitive inhibitor at the VMAT2 transporter, effectively blocking the uptake of dopamine into vesicles.[1] This action is crucial in the context of methamphetamine abuse as it mitigates the surge in vesicular dopamine release induced by the illicit drug.[1] Schild analysis has confirmed that this compound competitively inhibits methamphetamine at VMAT2.[1]

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft dopamine_cyto Dopamine (Cytosol) vmat2 VMAT2 dopamine_cyto->vmat2 Uptake vesicle Synaptic Vesicle dopamine_synapse Dopamine vesicle->dopamine_synapse Release dopamine_vesicle Dopamine (Vesicle) vmat2->dopamine_vesicle gz11608 This compound gz11608->vmat2 Inhibition

Figure 1: Mechanism of VMAT2 Inhibition by this compound.

Pharmacological Profile

This compound exhibits a favorable pharmacological profile, characterized by high affinity for VMAT2 and significant selectivity over other relevant receptors and transporters.

Binding Affinity and Selectivity

The following table summarizes the binding affinities of this compound and comparator compounds for VMAT2 and its selectivity over other targets.

CompoundVMAT2 Ki (nM)Selectivity vs. Nicotinic ReceptorsSelectivity vs. Dopamine Transporter (DAT)Selectivity vs. hERGReference
This compound 2592–1180-fold>100-foldHigh[1][2]
GZ-793A2950-fold vs. DAT/SERTNot specifiedInhibited hERG[1][5]
Tetrabenazine~100Not specifiedNot specifiedNot specified[7]
Functional Activity

In functional assays, this compound demonstrated potent inhibition of VMAT2-mediated dopamine uptake and was significantly less potent at releasing vesicular dopamine, highlighting its primary role as an inhibitor.

ParameterValueReference
EC50 for inhibiting methamphetamine-evoked [3H]DA releaseNot explicitly stated, but competitively inhibits[1]
EC50 for releasing vesicular dopamine620 nM[1][2]

Preclinical Efficacy

Preclinical studies in rodent models of methamphetamine addiction have demonstrated the potential of this compound to reduce drug-seeking and drug-taking behaviors.

Methamphetamine Self-Administration

This compound effectively decreased methamphetamine self-administration in rats.[1][2] Importantly, this effect was not overcome by increasing the unit dose of methamphetamine, suggesting a robust inhibitory action.[1][2]

Reinstatement of Methamphetamine-Seeking Behavior

This compound was also shown to reduce both cue- and methamphetamine-induced reinstatement of drug-seeking behavior, indicating its potential to prevent relapse.[1][2]

Abuse Liability

Crucially, this compound itself did not serve as a reinforcer and did not substitute for methamphetamine in drug discrimination studies, suggesting a low abuse liability.[1][2]

Pharmacokinetics and Safety

This compound exhibits linear pharmacokinetics and demonstrates rapid penetration into the brain.[1][2] A key development objective for this compound was to mitigate the hERG channel inhibition observed with its predecessor, GZ-793A.[1][2] The high selectivity of this compound for VMAT2 over hERG suggests a reduced risk of cardiotoxicity.[1][2] Furthermore, this compound did not alter striatal dopamine content on its own nor did it exacerbate methamphetamine-induced dopamine depletion, indicating a favorable neurotoxicity profile.[1][2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are representative methodologies for key in vitro and in vivo assays.

VMAT2 Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for VMAT2.

start Start prep Prepare brain tissue homogenate (e.g., rat striatum) start->prep incubate Incubate homogenate with [3H]dihydrotetrabenazine (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., filtration over glass fiber filters) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Figure 2: Workflow for a VMAT2 Radioligand Binding Assay.

Protocol:

  • Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 20 mmol/L HEPES, 300 mmol/L sucrose, pH 8.0).[8]

  • Incubation: In a 96-well plate, incubate the tissue homogenate with a fixed concentration of [3H]-dihydrotetrabenazine ([3H]-DTBZ) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).[8]

  • Filtration: Following incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Vesicular [3H]Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptic vesicles.

Protocol:

  • Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) via differential centrifugation and sucrose density gradients.

  • Uptake Reaction: Incubate the isolated vesicles in a buffer containing ATP (to energize the proton pump) and varying concentrations of the test compound (this compound).

  • Initiate Uptake: Initiate dopamine uptake by adding [3H]dopamine to the reaction mixture.

  • Terminate Uptake: After a defined incubation period, terminate the uptake by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters with ice-cold buffer and quantify the amount of [3H]dopamine taken up by the vesicles using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the log concentration of the test compound.

Conclusion

This compound is a highly selective and potent VMAT2 inhibitor with a promising preclinical profile for the treatment of methamphetamine use disorder. Its competitive mechanism of action at VMAT2, coupled with its efficacy in reducing methamphetamine self-administration and relapse behavior, underscores its therapeutic potential. The improved safety profile, particularly the diminished hERG liability, makes this compound a significant advancement over earlier VMAT2 inhibitors. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

References

The Pharmacological Profile of GZ-11608: A VMAT2 Inhibitor for Methamphetamine Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GZ-11608 is a novel and selective small molecule inhibitor of the vesicular monoamine transporter-2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons responsible for packaging neurotransmitters into synaptic vesicles.[1][2][3][4] Developed as a potential therapeutic for methamphetamine use disorder, this compound has demonstrated a promising preclinical profile characterized by high affinity and selectivity for VMAT2, effective attenuation of methamphetamine-induced behaviors, and a favorable safety profile regarding neurotoxicity.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.

Introduction

Methamphetamine use disorder is a significant public health concern with limited effective pharmacological treatments.[5][6] Methamphetamine exerts its powerful reinforcing effects primarily by increasing synaptic dopamine concentrations through interactions with the dopamine transporter (DAT) and VMAT2.[2][3][4][6] this compound represents a targeted therapeutic strategy aimed at modulating the dopaminergic system by specifically inhibiting VMAT2.[1][7] This compound emerged from structure-activity relationship (SAR) studies designed to optimize VMAT2 inhibition while minimizing off-target effects, particularly at the hERG channel, which is associated with cardiotoxicity.[1]

Mechanism of Action

This compound functions as a competitive inhibitor at the VMAT2 transporter.[1][6] By binding to VMAT2, it blocks the uptake of monoamines, such as dopamine, from the neuronal cytoplasm into synaptic vesicles.[2] This action directly counteracts the effects of methamphetamine, which promotes the release of vesicular dopamine.[1] Schild analysis has confirmed that this compound's inhibition of methamphetamine-evoked dopamine release is competitive, with a Schild regression slope of 0.9 ± 0.13.[1] This competitive mechanism is crucial as it directly targets the methamphetamine-induced surge in vesicular dopamine release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Selectivity
TargetKi (nM)Selectivity vs. VMAT2
VMAT2 25 -
Nicotinic Receptors-92-fold
Dopamine Transporter (DAT)->92-fold
hERG Channel-1180-fold

Data compiled from multiple sources indicating high affinity for VMAT2 and significant selectivity over other key central nervous system and cardiac targets.[1][6]

Table 2: In Vitro Functional Activity
AssayParameterValue (nM)
Vesicular Dopamine ReleaseEC50620
VMAT2 Dopamine Uptake Inhibition-25-fold more potent than release

This data highlights that this compound is substantially more potent as an inhibitor of VMAT2 uptake than as an inducer of dopamine release, a desirable characteristic for a therapeutic agent.[1]

Table 3: In Vivo Behavioral Efficacy
Behavioral ModelEffectDose Range (s.c.)
Methamphetamine Self-AdministrationInhibition1-30 mg/kg
Cue-Induced ReinstatementInhibition10 mg/kg (significant effect)
Methamphetamine-Induced ReinstatementInhibition17 mg/kg (significant effect)
Methamphetamine-Induced HyperlocomotionReduction10-30 mg/kg

Subcutaneous administration of this compound demonstrated dose-dependent efficacy in reducing key addiction-related behaviors in animal models.[6]

Table 4: Pharmacokinetic Properties
ParameterValue
Oral Bioavailability3%
Brain PenetrationRapid
ClearanceHigh
Half-lifeShort
PharmacokineticsLinear

While demonstrating good central nervous system penetration, the low oral bioavailability and rapid clearance of this compound present challenges for its clinical development as an oral therapeutic.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

GZ11608_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Induces Release DA_cyto Cytoplasmic Dopamine DA_cyto->VMAT2 Uptake DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packaging DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Exocytosis GZ11608 This compound GZ11608->VMAT2 Competitive Inhibition GZ11608_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Drug Discovery binding_assay Radioligand Binding Assays (VMAT2, DAT, hERG, etc.) selectivity Determine Ki and Selectivity binding_assay->selectivity functional_assay Vesicular [3H]DA Uptake & Release Assays mechanism Schild Analysis for Mechanism of Inhibition functional_assay->mechanism pk_studies Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) selectivity->pk_studies mechanism->pk_studies behavioral_studies Behavioral Models (Self-Administration, Reinstatement) pk_studies->behavioral_studies neurotoxicity Dopamine Depletion Studies behavioral_studies->neurotoxicity synthesis Synthesis of this compound synthesis->binding_assay synthesis->functional_assay

References

GZ-11608 for Methamphetamine Use Disorder: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Preclinical Overview of a Novel Vesicular Monoamine Transporter-2 (VMAT2) Inhibitor

This technical guide provides a comprehensive overview of the preclinical research on GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor, for the potential treatment of methamphetamine use disorder. The information presented is collated from the primary research publication by Lee et al. (2019) and is intended for researchers, scientists, and drug development professionals. As of the latest available information, this compound has not progressed to clinical trials, and all data are derived from in vitro and in vivo animal studies.

Core Compound Profile

This compound, chemically identified as S-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine, was developed as a potential therapeutic for methamphetamine use disorder.[1][2] It is a selective VMAT2 inhibitor designed to mitigate the neurochemical and behavioral effects of methamphetamine.[1][2] The development of this compound was prompted by the discovery that a previous lead compound, GZ-793A, exhibited potential cardiotoxicity due to its interaction with the human-ether-a-go-go-related gene (hERG) channels.[1][2] this compound was specifically designed to reduce this hERG interaction while maintaining high affinity and selectivity for VMAT2.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Pharmacological Profile of this compound [1][2]

ParameterValueDescription
VMAT2 Affinity (Ki) 25 nMHigh-affinity binding to the vesicular monoamine transporter-2.
VMAT2 Selectivity 92–1180-foldHigh selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels, suggesting a lower potential for off-target side effects.
Vesicular Dopamine Release (EC50) 620 nMThis compound is 25-fold less potent at releasing vesicular dopamine than it is at inhibiting VMAT2 dopamine uptake, indicating a primary inhibitory mechanism.
Inhibition of Methamphetamine-Evoked Dopamine Release Competitive InhibitionSchild regression analysis revealed a competitive mechanism of inhibition against methamphetamine at VMAT2 (Schild regression slope = 0.9 ± 0.13).

Table 2: In Vivo Behavioral Efficacy of this compound in Rat Models of Methamphetamine Use Disorder [1][2]

Behavioral ModelKey FindingImplication
Methamphetamine Sensitization Decreased methamphetamine-induced hyperlocomotion.Potential to reduce the long-term behavioral adaptations associated with chronic methamphetamine use.
Methamphetamine Self-Administration Dose-dependently decreased methamphetamine self-administration. This effect was not overcome by increasing the unit dose of methamphetamine.Suggests a robust reduction in the reinforcing effects of methamphetamine.
Cue- and Methamphetamine-Induced Reinstatement Reduced both cue- and methamphetamine-primed reinstatement of drug-seeking behavior.Indicates potential efficacy in preventing relapse triggered by environmental cues or re-exposure to the drug.
Reinforcement and Abuse Liability Did not serve as a reinforcer and did not substitute for methamphetamine.Suggests a low abuse potential for this compound itself.

Table 3: Safety and Pharmacokinetic Profile of this compound [1][2]

ParameterFindingSignificance
Dopaminergic Neurotoxicity Did not alter striatal dopamine content or exacerbate methamphetamine-induced dopamine depletion.Demonstrates efficacy without apparent neurotoxic effects on dopamine neurons.
Pharmacokinetics Exhibited linear pharmacokinetics and rapid brain penetration.Favorable drug-like properties for a central nervous system therapeutic.
Tolerance No tolerance development to its efficacy in decreasing the behavioral effects of methamphetamine was observed.Suggests sustained therapeutic effect with chronic administration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

In Vitro Assays

1. VMAT2 Inhibition Assay:

  • Objective: To determine the affinity and selectivity of this compound for VMAT2.

  • Method:

    • Synaptic vesicles were prepared from the striata of male Sprague-Dawley rats.

    • Vesicles were incubated with [3H]dopamine and various concentrations of this compound.

    • The amount of [3H]dopamine taken up by the vesicles was measured by liquid scintillation spectrometry.

    • Competition binding assays were performed using [3H]dihydrotetrabenazine to determine the Ki value.

    • Selectivity was determined by comparing the affinity of this compound for VMAT2 with its affinity for other targets, including the dopamine transporter (DAT), nicotinic acetylcholine receptors (nAChRs), and hERG channels, in separate binding assays.

2. Methamphetamine-Evoked [3H]Dopamine Release Assay:

  • Objective: To determine the effect of this compound on methamphetamine-induced dopamine release from synaptic vesicles and to elucidate the mechanism of inhibition.

  • Method:

    • Isolated striatal synaptic vesicles were preloaded with [3H]dopamine.

    • The vesicles were then exposed to various concentrations of methamphetamine in the absence or presence of different concentrations of this compound.

    • The amount of [3H]dopamine released from the vesicles was quantified.

    • Schild regression analysis was used to determine the mechanism of inhibition (competitive, non-competitive, or allosteric).

In Vivo Behavioral Assays in Rats

1. Methamphetamine-Induced Locomotor Sensitization:

  • Objective: To assess the effect of this compound on the development and expression of behavioral sensitization to methamphetamine.

  • Method:

    • Male Sprague-Dawley rats were administered methamphetamine (1 mg/kg, i.p.) or saline once daily for several days to induce sensitization.

    • On test days, this compound was administered prior to the methamphetamine injection.

    • Locomotor activity was monitored in automated activity chambers.

    • A reduction in the potentiated locomotor response to methamphetamine in the this compound pre-treated group indicated efficacy.

2. Methamphetamine Self-Administration:

  • Objective: To evaluate the effect of this compound on the reinforcing properties of methamphetamine.

  • Method:

    • Rats were surgically implanted with intravenous catheters.

    • Animals were trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) by pressing a lever in an operant chamber.

    • Once stable responding was established, the effect of various doses of this compound on methamphetamine self-administration was assessed.

    • To control for non-specific motor effects, the effect of this compound on responding for a non-drug reinforcer (e.g., food) was also evaluated in separate experiments.

3. Reinstatement of Methamphetamine-Seeking Behavior:

  • Objective: To determine if this compound can prevent the relapse to drug-seeking behavior.

  • Method:

    • Rats were first trained to self-administer methamphetamine as described above.

    • The drug-seeking behavior was then extinguished by replacing methamphetamine infusions with saline.

    • Reinstatement of drug-seeking (i.e., lever pressing) was triggered by either a non-contingent "priming" injection of methamphetamine or by presenting cues previously associated with drug availability.

    • The effect of this compound administration on cue- and methamphetamine-induced reinstatement was measured.

Visualizations

Signaling Pathway and Experimental Workflows

GZ11608_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH_ext Methamphetamine DA_cyto Cytosolic Dopamine METH_ext->DA_cyto Releases DA from vesicles VMAT2 VMAT2 METH_ext->VMAT2 Interacts with VMAT2 DAT DAT METH_ext->DAT Enters neuron via DAT DA_cyto->VMAT2 Uptake into vesicle DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle GZ11608 This compound GZ11608->VMAT2 Competitively Inhibits Reinforcing Effects Reinforcing Effects GZ11608->Reinforcing Effects Reduces DA_synapse Synaptic Dopamine DAT->DA_synapse Reverses transport of cytosolic DA DA_receptors Dopamine Receptors DA_synapse->DA_receptors Binding DA_receptors->Reinforcing Effects Activates

Caption: Mechanism of this compound action on dopaminergic neurotransmission.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Efficacy (Rat Models) cluster_safety Safety & Pharmacokinetics VMAT2_binding VMAT2 Binding Assay (Affinity & Selectivity) DA_release DA Release Assay (Mechanism of Inhibition) VMAT2_binding->DA_release Sensitization Methamphetamine-Induced Locomotor Sensitization Self_Admin Methamphetamine Self-Administration Reinstatement Cue- & Drug-Induced Reinstatement Self_Admin->Reinstatement Neurotoxicity Dopaminergic Neurotoxicity Assessment PK Pharmacokinetic Analysis Neurotoxicity->PK Abuse_Liability Abuse Liability (Self-Administration) cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Preclinical Progression cluster_safety cluster_safety cluster_invivo->cluster_safety

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

The preclinical data for this compound suggest that it is a promising lead compound for the development of a pharmacotherapy for methamphetamine use disorder.[1][2] Its high affinity and selectivity for VMAT2, coupled with its ability to competitively inhibit methamphetamine's effects at this transporter, translate to significant efficacy in animal models of addiction.[1][2] this compound effectively reduces the reinforcing effects of methamphetamine, diminishes drug-seeking behavior, and shows potential to prevent relapse, all without demonstrating intrinsic abuse liability or dopaminergic neurotoxicity.[1][2] While these preclinical findings are robust, the progression of this compound to clinical trials in humans will be necessary to determine its safety and efficacy in the target patient population. Further research is warranted to explore the full therapeutic potential of this novel VMAT2 inhibitor.

References

An In-depth Technical Guide on the Neurochemical Effects of GZ-11608

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical properties and pharmacological effects of GZ-11608, a novel compound investigated for its potential therapeutic applications. The document details its mechanism of action, binding affinities, and impact on neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its primary mechanism involves competitively inhibiting the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2] This action is particularly relevant in the context of methamphetamine exposure, as this compound has been shown to decrease methamphetamine-induced dopamine release from isolated synaptic vesicles.[1][2] By limiting the vesicular packaging of dopamine, this compound effectively reduces the amount of dopamine available for release into the synapse, thereby mitigating the neurochemical and behavioral effects of methamphetamine.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Binding Affinity and Efficacy of this compound

ParameterValueDescription
Ki (VMAT2) 25 nMInhibitory constant for VMAT2, indicating high binding affinity.
EC50 (Dopamine Release) 620 nMHalf maximal effective concentration for releasing vesicular dopamine, indicating it is significantly less potent at releasing dopamine than inhibiting its uptake.
Schild Regression Slope 0.9 ± 0.13A slope near 1.0 is indicative of competitive inhibition at VMAT2 against methamphetamine-evoked vesicular dopamine release.

Data sourced from Lee et al., 2019.[1][2]

Table 2: Selectivity of this compound

Transporter/ReceptorSelectivity (Fold-Difference from VMAT2 Ki)Significance
Dopamine Transporter (DAT) >92-foldHigh selectivity for VMAT2 over DAT suggests a focused mechanism of action with a lower likelihood of side effects associated with DAT inhibition.
Serotonin Transporter (SERT) >1180-foldVery high selectivity for VMAT2 over SERT, minimizing interference with the serotonin system.
Nicotinic Receptors >92-foldLow affinity for nicotinic receptors, distinguishing it from earlier VMAT2 inhibitors like lobeline.
hERG Channels >1180-foldHigh selectivity over hERG channels indicates a reduced risk of cardiotoxicity, a significant advantage over previous compounds like GZ-793A.

Data sourced from Lee et al., 2019.[1][2]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways affected by this compound, particularly in the context of a presynaptic dopamine terminal under the influence of methamphetamine.

GZ_11608_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Dopamine_vesicle Vesicular Dopamine Synapse Synaptic Dopamine Dopamine_vesicle->Synapse Release VMAT2->Dopamine_vesicle DAT DAT DAT->Dopamine_cyto Reuptake METH Methamphetamine METH->VMAT2 Inhibits Uptake & Promotes Release METH->DAT Reverses Transport GZ11608 This compound GZ11608->VMAT2 Competitive Inhibition Vesicular_Uptake_Workflow A Homogenize Rat Striata in Sucrose Buffer B Isolate Synaptic Vesicles (Centrifugation) A->B C Incubate Vesicles with [3H]Dopamine and this compound B->C D Terminate Reaction (Rapid Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki E->F Release_Assay_Workflow A Pre-load Synaptic Vesicles with [3H]Dopamine B Incubate with this compound A->B C Evoke Release with Methamphetamine B->C D Separate Vesicles from Supernatant C->D E Quantify Released [3H]Dopamine D->E F Perform Schild Analysis E->F

References

GZ-11608: A Technical Guide on its Modulation of Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of GZ-11608 on dopamine release, with a focus on its interaction with the vesicular monoamine transporter 2 (VMAT2). The information presented herein is compiled from peer-reviewed research and is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Executive Summary

This compound is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] It has been investigated as a potential therapeutic agent for methamphetamine use disorder.[1][2] this compound competitively inhibits methamphetamine-induced dopamine release from synaptic vesicles.[1][2] This compound exhibits a high affinity for VMAT2 and demonstrates significant selectivity over other neuronal targets, suggesting a favorable side-effect profile.[1][2] Preclinical studies in rodent models have shown that this compound can reduce methamphetamine self-administration and prevent relapse-like behavior.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound with VMAT2 and its effect on dopamine dynamics.

Table 1: VMAT2 Binding Affinity and Dopamine Release Potency

ParameterValueDescription
Ki (VMAT2) 25 nMInhibitor constant for this compound at the VMAT2 transporter, indicating high binding affinity.[1][2]
EC50 (Dopamine Release) 620 nMEffective concentration of this compound required to elicit 50% of its maximal dopamine releasing effect.[1][2]
Potency Ratio (Release vs. Inhibition) 25-foldThis compound is 25 times more potent as an inhibitor of VMAT2 dopamine uptake than as a dopamine releasing agent.[1][2]

Table 2: Selectivity Profile of this compound

TargetSelectivity (fold)Description
Nicotinic Receptors 92–1180This compound shows significantly lower affinity for nicotinic acetylcholine receptors compared to VMAT2.[1][2]
Dopamine Transporter (DAT) 92–1180This compound has a much lower affinity for the dopamine transporter compared to VMAT2.[1][2]
hERG Channels 92–1180This compound displays low affinity for hERG channels, suggesting a reduced risk of cardiotoxicity.[1][2]

Table 3: Inhibition of Methamphetamine-Evoked Dopamine Release

ParameterValueDescription
Mechanism of Inhibition CompetitiveThis compound directly competes with methamphetamine at the VMAT2 transporter.[1]
Schild Regression Slope 0.9 ± 0.13A slope close to 1.0 is indicative of competitive antagonism.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments conducted to characterize the pharmacological profile of this compound.

Vesicular [3H]Dopamine Uptake Inhibition Assay

This in vitro assay determines the affinity of this compound for VMAT2 by measuring its ability to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles.

  • Vesicle Preparation: Synaptic vesicles are isolated from the striata of adult male Sprague-Dawley rats. The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to obtain a vesicular suspension.

  • Assay Procedure:

    • The vesicular suspension is incubated with varying concentrations of this compound.

    • [3H]Dopamine is added to the mixture to initiate the uptake reaction.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the vesicles containing the radiolabeled dopamine.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value.

Vesicular [3H]Dopamine Release Assay

This assay measures the ability of this compound to induce the release of pre-loaded [3H]dopamine from synaptic vesicles.

  • Vesicle Loading: Isolated synaptic vesicles are pre-loaded with [3H]dopamine in an ATP-dependent manner.

  • Release Assay:

    • The [3H]dopamine-loaded vesicles are incubated with various concentrations of this compound or methamphetamine.

    • The incubation is carried out for a specific duration at 37°C.

    • The reaction is stopped by placing the samples on ice and separating the vesicles from the supernatant via centrifugation.

    • The amount of [3H]dopamine released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal dopamine release (EC50) is calculated.

Schild Regression Analysis for Mechanism of Inhibition

To determine the nature of the interaction between this compound and methamphetamine at VMAT2, a Schild regression analysis is performed.

  • Experimental Design: Dose-response curves for methamphetamine-evoked [3H]dopamine release are generated in the absence and presence of fixed concentrations of this compound.

  • Data Analysis: The dose ratios (the ratio of the EC50 of methamphetamine in the presence of this compound to the EC50 in its absence) are calculated. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist (this compound) concentration. A linear regression is then fitted to the data. A slope of approximately 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

GZ11608_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron METH Methamphetamine GZ11608 This compound VMAT2 VMAT2 METH->VMAT2 Enters Vesicle & Causes DA Efflux GZ11608->VMAT2 Competitive Inhibition DA_vesic Vesicular Dopamine VMAT2->DA_vesic Sequestration Vesicle Synaptic Vesicle DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake DAT Dopamine Transporter (DAT) DA_cyto->DAT Reverse Transport (METH-induced) DA_synapse Synaptic Dopamine DAT->DA_synapse Release

Caption: Mechanism of this compound action at the presynaptic terminal.

Vesicular_DA_Uptake_Assay start Start: Isolate Striatal Synaptic Vesicles incubate Incubate Vesicles with Varying [this compound] start->incubate add_da Add [3H]Dopamine (Initiate Uptake) incubate->add_da incubate_37c Incubate at 37°C add_da->incubate_37c filter Rapid Filtration (Trap Vesicles) incubate_37c->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate IC50 and Ki quantify->analyze

Caption: Workflow for the Vesicular Dopamine Uptake Inhibition Assay.

Schild_Analysis_Workflow start Start: Prepare [3H]DA-loaded Synaptic Vesicles generate_curves Generate METH Dose-Response Curves ± Fixed [this compound] start->generate_curves calculate_dr Calculate Dose Ratios (EC50 with this compound / EC50 without) generate_curves->calculate_dr plot Construct Schild Plot: log(Dose Ratio - 1) vs. log[this compound] calculate_dr->plot regress Perform Linear Regression plot->regress determine_slope Determine Slope of the Line regress->determine_slope

Caption: Workflow for Schild Regression Analysis.

References

GZ-11608: A Preclinical Candidate for Methamphetamine Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Preclinical Evaluation of GZ-11608 in Models of Addiction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for this compound, a novel therapeutic candidate for methamphetamine use disorder. This compound is a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor that has demonstrated significant efficacy in animal models of addiction.[1][2] This document details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, outlines the experimental protocols used in its evaluation, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1] VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. Methamphetamine's addictive properties are largely driven by its ability to reverse the action of VMAT2 and the dopamine transporter (DAT), leading to a massive, non-vesicular release of dopamine into the synapse.[1] By competitively inhibiting methamphetamine's action at VMAT2, this compound prevents this pathological surge in dopamine, thereby mitigating the reinforcing and behavioral effects of the psychostimulant.[1]

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Binds & Reverses GZ11608 This compound GZ11608->VMAT2 Competitively Inhibits Dopamine_vesicle Synaptic Vesicle (Dopamine) VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Normal Release Dopamine_cytosol Cytosolic Dopamine Dopamine_cytosol->VMAT2 Dopamine_cytosol->Dopamine_synapse METH-induced Efflux

Figure 1: this compound Mechanism of Action at VMAT2.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, selectivity, and efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity
ParameterValueDescription
VMAT2 Binding Affinity (Ki) 25 nMHigh affinity for the target protein.[1][2]
Dopamine Release (EC50) 620 nM25-fold less potent at releasing dopamine than inhibiting its uptake, indicating a favorable safety profile.[1][2]
Selectivity 92–1180-foldHigh selectivity for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and hERG channels, suggesting a low potential for off-target side effects and cardiotoxicity.[1][2]
Schild Regression Slope 0.9 ± 0.13Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2]
Table 2: In Vivo Efficacy in Methamphetamine Addiction Models
Behavioral ModelKey Finding
Methamphetamine-Induced Locomotor Sensitization This compound produced a >50% decrease in methamphetamine-sensitized locomotor activity.[1]
Methamphetamine Self-Administration This compound dose-dependently decreased methamphetamine self-administration, and this effect was not overcome by increasing the methamphetamine dose.[1][2]
Cue- and Methamphetamine-Induced Reinstatement This compound reduced both cue- and methamphetamine-primed reinstatement of drug-seeking behavior, suggesting potential to prevent relapse.[1][2]
Abuse Liability This compound did not act as a reinforcer and did not substitute for methamphetamine, indicating a low abuse potential.[1][2]
Tolerance No tolerance was observed to the efficacy of this compound in decreasing the behavioral effects of methamphetamine.[1][2]
Table 3: Pharmacokinetic Properties
ParameterFindingImplication
Pharmacokinetics LinearPredictable dose-exposure relationship.[1][2]
Brain Penetration RapidThe compound readily enters the central nervous system to engage its target.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

VMAT2 Binding and Dopamine Release Assays
  • Objective: To determine the binding affinity of this compound for VMAT2 and its effect on dopamine release.

  • Methodology:

    • Vesicle Preparation: Synaptic vesicles were isolated from the striata of male Sprague-Dawley rats.

    • VMAT2 Binding Assay: Competition binding assays were performed using a radioligand, such as [³H]dihydrotetrabenazine, to determine the Ki of this compound.

    • Dopamine Release Assay: Isolated synaptic vesicles were preloaded with [³H]dopamine. The ability of this compound to evoke dopamine release was measured and compared to its ability to inhibit dopamine uptake to determine the EC50.

    • Schild Analysis: To determine the nature of inhibition, methamphetamine-evoked [³H]dopamine release was measured in the presence of increasing concentrations of this compound.

start Start: Striatal Tissue from Sprague-Dawley Rats vesicle_prep Isolate Synaptic Vesicles start->vesicle_prep binding_assay VMAT2 Competition Binding Assay (Determine Ki) vesicle_prep->binding_assay release_assay [3H]Dopamine Release Assay (Determine EC50) vesicle_prep->release_assay end End: Determine Potency, Selectivity, and Mechanism of Inhibition binding_assay->end schild_analysis Schild Analysis for Competitive Inhibition release_assay->schild_analysis schild_analysis->end

Figure 2: In Vitro Assay Workflow.

Methamphetamine Self-Administration
  • Objective: To assess the effect of this compound on the reinforcing properties of methamphetamine.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein.

    • Training: Animals were trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1 or FR5) in operant conditioning chambers. Each active lever press resulted in a drug infusion paired with a cue (e.g., light and tone).

    • This compound Administration: Once stable self-administration was achieved, rats were pretreated with various doses of this compound or vehicle prior to the self-administration sessions.

    • Data Collection: The number of infusions earned was recorded to determine the effect of this compound on methamphetamine intake.

Reinstatement of Methamphetamine-Seeking
  • Objective: To evaluate the potential of this compound to prevent relapse to methamphetamine-seeking behavior.

  • Animal Model: Male Sprague-Dawley rats with a history of methamphetamine self-administration.

  • Methodology:

    • Extinction: Following stable self-administration, the methamphetamine solution was replaced with saline, and lever pressing no longer resulted in a drug infusion or cues. This continued until responding on the active lever was significantly reduced.

    • Reinstatement Test: Reinstatement of drug-seeking was triggered by either a non-contingent "priming" injection of methamphetamine or presentation of the drug-associated cues.

    • This compound Treatment: Prior to the reinstatement test, animals were treated with this compound or vehicle.

    • Data Analysis: The number of active lever presses during the reinstatement session was measured to assess the ability of this compound to block the reinstatement of drug-seeking.

cluster_self_admin Self-Administration Phase cluster_extinction Extinction Phase cluster_reinstatement Reinstatement Phase sa_training Training: Methamphetamine Self-Administration sa_stable Stable Responding Achieved sa_training->sa_stable extinction_training Extinction Training: Saline Substitution sa_stable->extinction_training extinction_criterion Responding Decreases extinction_training->extinction_criterion gz_treatment Pre-treatment: This compound or Vehicle extinction_criterion->gz_treatment reinstatement_test Reinstatement Test: Cue or METH Prime gz_treatment->reinstatement_test data_collection Measure Active Lever Presses reinstatement_test->data_collection

Figure 3: Reinstatement Model Workflow.

Methamphetamine-Induced Locomotor Sensitization
  • Objective: To determine if this compound can block the development of behavioral sensitization to methamphetamine.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Sensitization Regimen: Rats received daily injections of methamphetamine for a set period (e.g., 5-7 days).

    • This compound Co-administration: A separate group of animals received this compound prior to each methamphetamine injection.

    • Locomotor Activity Measurement: Locomotor activity was measured in an open-field arena after each injection.

    • Challenge Day: After a drug-free period, all animals received a challenge dose of methamphetamine, and locomotor activity was reassessed to determine the expression of sensitization.

Conclusion

The preclinical data for this compound strongly support its development as a potential pharmacotherapy for methamphetamine use disorder. Its potent and selective inhibition of VMAT2, favorable pharmacokinetic profile, and robust efficacy in well-established animal models of addiction, coupled with a low abuse liability, make it a promising clinical candidate. Further investigation in human clinical trials is warranted to determine its safety and efficacy in the target population.

References

GZ-11608: A Potential Pharmacotherapy for Mitigating Methamphetamine Relapse

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the investigational compound GZ-11608 and its potential as a therapeutic agent for methamphetamine use disorder, with a specific focus on its ability to reduce the risk of relapse. The information presented is collated from preclinical studies and is intended to inform the scientific and drug development community.

Methamphetamine addiction is a chronic, relapsing disorder with severe health and social consequences.[1][2] Despite the significant need, there are currently no FDA-approved medications for methamphetamine use disorder.[2][3] The high rate of relapse, with some studies indicating that as many as 88% of individuals relapse after attempting to quit, underscores the urgent need for effective pharmacotherapies.[1][4] this compound, a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2), has emerged as a promising candidate to address this therapeutic gap.[5][6]

Core Mechanism of Action: VMAT2 Inhibition

Methamphetamine exerts its powerful reinforcing effects primarily by increasing the concentration of dopamine in the synaptic cleft.[7][8] It achieves this by promoting dopamine release from synaptic vesicles and reversing the action of the dopamine transporter (DAT).[5][9] VMAT2 is a critical protein responsible for packaging cytosolic dopamine into vesicles for subsequent release. By inhibiting VMAT2, this compound is thought to decrease the amount of dopamine available for release when challenged with methamphetamine, thereby blunting the rewarding and reinforcing effects of the illicit drug.[5]

Signaling Pathway of Methamphetamine and this compound

cluster_presynaptic Presynaptic Dopamine Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Displaces DA DAT Dopamine Transporter (DAT) METH->DAT Reverses Transport GZ11608 This compound GZ11608->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA DA_synapse Synaptic Dopamine Vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake DAT->DA_cyto Reuptake Postsynaptic_R Postsynaptic Dopamine Receptors DA_synapse->Postsynaptic_R Binds

Caption: this compound competitively inhibits VMAT2, reducing methamphetamine's effects.

Quantitative Data Summary

Preclinical studies have demonstrated the high affinity and selectivity of this compound for VMAT2.[5][6] This selectivity is crucial as it suggests a lower potential for off-target side effects.[5] The compound has been shown to be a competitive inhibitor of methamphetamine-evoked dopamine release.[5][6]

ParameterValueSignificanceCitation
VMAT2 Affinity (Ki) 25 nMHigh affinity for the target protein.[3][5][6]
Selectivity 92–1180-foldHighly selective for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and hERG channels.[3][5][6]
Dopamine Release (EC50) 620 nM25-fold less potent at releasing vesicular dopamine than inhibiting its uptake, indicating a primary inhibitory mechanism.[3][5][6]
Inhibition Mechanism CompetitiveDirectly competes with methamphetamine at the VMAT2 site.[5][6]
Schild Regression Slope 0.9 ± 0.13Confirms competitive antagonism of methamphetamine-evoked dopamine release.[5][6]

Efficacy in Preclinical Models of Relapse

This compound has shown significant efficacy in animal models that are widely used to predict the potential of a compound to prevent relapse in humans. These models include methamphetamine self-administration and reinstatement paradigms.

Methamphetamine Self-Administration

In self-administration studies, animals are trained to perform an action, such as pressing a lever, to receive an infusion of methamphetamine. This compound was found to dose-dependently decrease methamphetamine self-administration.[5] Importantly, this effect was not overcome by increasing the unit dose of methamphetamine, suggesting a robust inhibitory action.[5][6]

Cue- and Methamphetamine-Induced Reinstatement

The reinstatement model is considered to have high predictive validity for relapse. After a period of abstinence, exposure to cues previously associated with the drug or a small, non-reinforcing dose of the drug itself can trigger a resumption of drug-seeking behavior. This compound was effective in reducing both cue- and methamphetamine-induced reinstatement of drug-seeking behavior.[5][6] This finding is particularly significant as it suggests that this compound could be effective in preventing relapse triggered by environmental cues or a lapse in abstinence.[5]

Experimental Protocols

The preclinical evaluation of this compound involved a series of established in vitro and in vivo assays to determine its pharmacological profile and behavioral effects.

VMAT2 Binding and Dopamine Release Assays
  • Objective: To determine the affinity and selectivity of this compound for VMAT2 and its effect on dopamine release.

  • Methodology:

    • VMAT2 Inhibition: Assessed using radioligand binding assays with synaptic vesicles isolated from rat striatum to determine the Ki value.[5]

    • Target Selectivity: this compound was tested for its affinity at other relevant sites, including the dopamine transporter (DAT), nicotinic acetylcholine receptors, and the hERG channel, to establish its selectivity profile.[3][5]

    • Methamphetamine-Evoked Dopamine Release: Isolated striatal synaptic vesicles were used to measure the ability of this compound to inhibit methamphetamine-induced release of radiolabeled dopamine ([³H]DA).[5] A Schild analysis was performed to determine the mechanism of inhibition.[5]

Animal Behavioral Models
  • Subjects: Male Sprague-Dawley rats were used for the behavioral experiments.[10]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.[10]

  • Methamphetamine Self-Administration:

    • Rats were surgically implanted with intravenous catheters.

    • They were trained to press an "active" lever to receive an infusion of methamphetamine (e.g., 0.2 mg/kg/injection), which was paired with a cue light.[10] Presses on an "inactive" lever had no consequence.

    • Once stable self-administration was established, the effect of subcutaneous this compound administration on methamphetamine intake was evaluated.[5]

  • Reinstatement of Methamphetamine-Seeking:

    • Following the self-administration phase, the drug-seeking behavior was "extinguished" by replacing methamphetamine infusions with saline, and lever presses no longer activated the cue light.

    • Cue-Induced Reinstatement: After extinction, the cue light was presented contingent on active lever presses, but no drug was delivered. The number of active lever presses was measured as an indicator of drug-seeking.[5]

    • Methamphetamine-Induced Reinstatement: On a separate test day, animals received a non-contingent "priming" injection of methamphetamine, and subsequent lever pressing was recorded.[5]

Experimental Workflow for Behavioral Studies

cluster_workflow Behavioral Testing Workflow SA_Training Methamphetamine Self-Administration Training Extinction Extinction Phase (Saline Substitution) SA_Training->Extinction Behavior Established Reinstatement_Test Reinstatement Testing Extinction->Reinstatement_Test Behavior Extinguished Cue_Test Cue-Induced Reinstatement Reinstatement_Test->Cue_Test Cue Presentation Meth_Test Meth-Primed Reinstatement Reinstatement_Test->Meth_Test Methamphetamine Prime Data_Analysis Data Analysis (Lever Presses) Cue_Test->Data_Analysis Meth_Test->Data_Analysis

Caption: Experimental sequence for testing this compound's effect on relapse models.

Safety and Abuse Liability Profile

An important consideration for any potential treatment for substance use disorders is its own safety and abuse liability. Preclinical data for this compound are encouraging in this regard.

  • Low Abuse Potential: this compound did not act as a reinforcer itself, nor did it substitute for methamphetamine in drug discrimination studies, suggesting a low abuse liability.[5][6]

  • Lack of Neurotoxicity: this compound did not alter striatal dopamine content on its own and did not worsen methamphetamine-induced dopamine depletion.[5][6] This indicates that it may not have the neurotoxic effects associated with methamphetamine.

  • Improved Cardiovascular Safety: A predecessor to this compound, GZ-793A, showed efficacy but also inhibited hERG channels, indicating a risk of cardiotoxicity.[3][5] this compound was specifically designed to reduce this hERG interaction, and its high selectivity suggests a more favorable cardiovascular safety profile.[5][6]

Logical Framework for this compound's Therapeutic Potential

GZ11608 This compound Administration VMAT2_Inhibition Selective VMAT2 Inhibition GZ11608->VMAT2_Inhibition DA_Packaging_Reduced Reduced Vesicular Dopamine Packaging VMAT2_Inhibition->DA_Packaging_Reduced METH_DA_Release_Blunted Blunted Meth-Evoked DA Release DA_Packaging_Reduced->METH_DA_Release_Blunted METH_Reinforcement_Reduced Decreased Reinforcing Effects of Meth METH_DA_Release_Blunted->METH_Reinforcement_Reduced Drug_Seeking_Reduced Reduced Drug-Seeking Behavior METH_Reinforcement_Reduced->Drug_Seeking_Reduced Relapse_Potential_Reduced Lowered Potential for Relapse Drug_Seeking_Reduced->Relapse_Potential_Reduced

Caption: The proposed therapeutic pathway of this compound in reducing relapse.

Conclusion and Future Directions

This compound represents a promising, mechanism-based approach for the treatment of methamphetamine use disorder. Its high potency and selectivity for VMAT2, coupled with its demonstrated efficacy in robust preclinical models of relapse, provide a strong rationale for its continued development.[5][6] The compound's favorable safety profile, particularly its low abuse liability and lack of neurotoxicity, further strengthens its potential as a therapeutic candidate.[5]

Future research should focus on advancing this compound into clinical trials to evaluate its safety, tolerability, and efficacy in human populations. These studies will be critical in determining if the promising preclinical findings translate into a meaningful clinical benefit for individuals struggling with methamphetamine addiction.

References

Understanding the Binding Affinity of GZ-11608 to VMAT2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of GZ-11608, a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles, a process essential for proper neuronal communication.[1][2] Dysregulation of VMAT2 is implicated in a variety of neuropsychiatric disorders, making it a key target for therapeutic intervention.[2][3][4]

This compound has emerged as a promising therapeutic candidate, particularly for substance use disorders, due to its high affinity and selectivity for VMAT2.[3][5] This guide delves into the quantitative binding data of this compound, detailed experimental protocols for assessing its binding affinity, and the broader context of its interaction with the VMAT2 signaling pathway.

Core Data Presentation: VMAT2 Ligand Binding Affinities

The following table summarizes the binding affinities of this compound and other key VMAT2 ligands. This data is crucial for comparing the potency and selectivity of these compounds.

CompoundBinding Affinity (Ki)Receptor/TransporterNotes
This compound 25 nM VMAT2 Potent and selective inhibitor. [3][5][6]
GZ-116108.7 nMVMAT2R-enantiomer of this compound.[5]
GZ-793A-VMAT2Precursor to this compound with hERG liability.[5]
(+)-α-Dihydrotetrabenazine (DTBZ)1 nMVMAT2High-affinity radioligand for VMAT2 studies.[7]
Tetrabenazine (TBZ)-VMAT2Approved for treating hyperkinetic movement disorders.[3]
Reserpine-VMAT1 & VMAT2High-affinity, irreversible inhibitor.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to VMAT2.

Preparation of Synaptic Vesicles from Rat Striatum

This protocol outlines the isolation of synaptic vesicles, which are essential for in vitro binding and uptake assays.

Materials:

  • Male Sprague-Dawley rats

  • Ice-cold 0.32 M sucrose solution

  • Homogenization buffer (e.g., 10 mM HEPES, 0.32 M sucrose, pH 7.4)

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Euthanize rats and rapidly dissect the striata on ice.

  • Homogenize the striatal tissue in 10 volumes of ice-cold homogenization buffer using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosome fraction.

  • Resuspend the synaptosomal pellet in a hypo-osmotic buffer (e.g., ice-cold sterile water) to lyse the synaptosomes and release synaptic vesicles.

  • Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.

  • Resuspend the final vesicle pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

Radioligand Binding Assay: [³H]Dihydrotetrabenazine ([³H]DTBZ) Competition Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.

Materials:

  • Isolated synaptic vesicles

  • [³H]Dihydrotetrabenazine ([³H]DTBZ)

  • This compound and other competing ligands

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add synaptic vesicle preparation (typically 50-100 µg of protein).

  • Add increasing concentrations of the unlabeled competitor (this compound).

  • Add a fixed concentration of [³H]DTBZ (typically at or near its Kd value).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DTBZ binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Monoamine Uptake Assay: [³H]Dopamine Uptake

This functional assay measures the ability of a compound to inhibit the transport of a monoamine substrate into synaptic vesicles.

Materials:

  • Isolated synaptic vesicles

  • [³H]Dopamine

  • This compound

  • Assay buffer (e.g., 300 mM sucrose, 10 mM HEPES-KOH, pH 7.4)

  • ATP and MgCl₂

  • Reserpine (for determining non-specific uptake)

Procedure:

  • Pre-incubate synaptic vesicles with either vehicle or varying concentrations of this compound.

  • Initiate the uptake reaction by adding a mixture of [³H]dopamine and ATP/MgCl₂.

  • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Terminate the uptake by adding ice-cold stop buffer and rapid filtration through glass fiber filters.

  • Wash the filters to remove external [³H]dopamine.

  • Quantify the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up into the vesicles.

  • Determine the IC₅₀ value for the inhibition of dopamine uptake.

Mandatory Visualizations

VMAT2 Signaling and this compound Inhibition

The following diagram illustrates the fundamental mechanism of VMAT2 and the competitive inhibition by this compound. VMAT2 utilizes a proton gradient, established by a vesicular H+-ATPase, to drive the uptake of monoamines from the cytoplasm into synaptic vesicles.[6] this compound competes with these monoamines for binding to the transporter, thereby blocking their vesicular packaging.

VMAT2_Signaling cluster_cytoplasm Cytoplasm cluster_vesicle_membrane cluster_vesicle_lumen Vesicle Lumen Dopamine Dopamine VMAT2 VMAT2 Transporter Binding Site Dopamine->VMAT2:f0 Binds GZ11608 This compound GZ11608->VMAT2:f0 Competitively Binds & Inhibits Proton_cyto H+ VMAT2->Proton_cyto Antiports Dopamine_vesicle Dopamine ATPase vH+-ATPase Proton_lumen H+ ATPase->Proton_lumen Pumps H+ Proton_lumen->VMAT2 Drives Transport

Caption: VMAT2-mediated dopamine uptake and competitive inhibition by this compound.

Experimental Workflow: Radioligand Competition Binding Assay

This diagram outlines the key steps involved in determining the binding affinity of this compound using a radioligand competition assay.

Binding_Assay_Workflow start Start prep Prepare Synaptic Vesicles start->prep incubation Incubate Vesicles with [³H]DTBZ and this compound prep->incubation filtration Rapid Filtration to Separate Bound/Unbound incubation->filtration wash Wash Filters filtration->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analysis Data Analysis: IC₅₀ & Ki Calculation quantify->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for GZ-11608 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It has been investigated for its therapeutic potential in treating methamphetamine use disorder.[1][2] this compound works by competitively inhibiting the uptake of dopamine into synaptic vesicles, thereby reducing methamphetamine-induced dopamine release.[1] Preclinical studies in Sprague-Dawley rats have demonstrated its efficacy in decreasing methamphetamine self-administration, sensitization, and reinstatement of drug-seeking behavior, suggesting a low abuse potential.[1][2]

Mechanism of Action

This compound acts as a competitive inhibitor at the VMAT2. Methamphetamine typically causes a redistribution of dopamine from synaptic vesicles into the cytosol by interacting with VMAT2 and disrupting the vesicular pH gradient.[1] Methamphetamine also reverses the function of the dopamine transporter (DAT), leading to the transport of cytosolic dopamine into the extracellular space, which mediates its rewarding effects.[1] this compound counteracts the initial step of this cascade by blocking methamphetamine's access to VMAT2.

GZ11608_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 interacts with DA_cytosolic Dopamine METH->DA_cytosolic releases DA_vesicular Dopamine Vesicle Synaptic Vesicle DA_cytosolic->VMAT2 uptake DAT Dopamine Transporter (DAT) DA_cytosolic->DAT efflux DA_extracellular Extracellular Dopamine DAT->DA_extracellular releases GZ11608 This compound GZ11608->VMAT2 competitively inhibits

Caption: Mechanism of action of this compound in a presynaptic dopaminergic neuron.
Quantitative Data Summary

ParameterValueDescription
VMAT2 Affinity (Ki) 25 nMHigh affinity for VMAT2.[1]
Selectivity 92–1180-foldHigh selectivity for VMAT2 over nicotinic receptors, dopamine transporter, and hERG.[1][2]
Dopamine Release (EC50) 620 nMPotency for releasing vesicular dopamine, which is 25-fold less potent than its VMAT2 inhibition.[1][2]
Schild Regression Slope 0.9 ± 0.13Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2]

Experimental Protocols

Methamphetamine Sensitization and Locomotor Activity

This protocol is designed to assess the effect of this compound on the development of behavioral sensitization to methamphetamine.

Animal Model:

  • Species: Rat

  • Strain: Adult male Sprague-Dawley

  • Body Weight: 300–400 g

Materials:

  • This compound hydrochloride salt[1]

  • Methamphetamine

  • Saline (0.9% NaCl)

  • Vehicle (e.g., 15% (v/v) Kolliphor EL in saline for oral gavage)[1]

  • Locomotor activity chambers

Procedure:

  • Acclimation: Acclimate rats to the housing facility and handling.

  • Habituation: Habituate rats to the locomotor activity chambers.

  • Sensitization Phase: Administer methamphetamine or saline daily for 5 consecutive days.

  • Treatment Phase (Subcutaneous):

    • Administer this compound (e.g., 17 mg/kg, s.c.) or saline 15 minutes prior to methamphetamine (e.g., 30 mg/kg, i.p.) or saline injection.[1]

  • Treatment Phase (Oral Gavage):

    • Following the sensitization phase, habituate rats to the oral gavage procedure.

    • Administer this compound or vehicle (p.o.) 15 minutes prior to methamphetamine or saline injection (s.c.).[1]

  • Locomotor Activity Measurement: Place rats in the activity chambers immediately after the final injection and record locomotor activity for a specified duration (e.g., 1 hour).[1]

  • Data Analysis: Analyze the locomotor activity data to determine if this compound attenuates the sensitized response to methamphetamine.

Methamphetamine_Sensitization_Workflow Acclimation Acclimation and Handling Habituation Habituation to Activity Chambers Acclimation->Habituation Sensitization Sensitization Phase (5 days Methamphetamine or Saline) Habituation->Sensitization Treatment Treatment Phase Sensitization->Treatment SC_Admin Subcutaneous Administration (this compound/Saline + Methamphetamine/Saline) Treatment->SC_Admin s.c. route PO_Admin Oral Gavage Administration (this compound/Vehicle + Methamphetamine/Saline) Treatment->PO_Admin p.o. route Locomotor Locomotor Activity Measurement (1 hour) SC_Admin->Locomotor PO_Admin->Locomotor Data_Analysis Data Analysis Locomotor->Data_Analysis

Caption: Workflow for the methamphetamine sensitization and locomotor activity experiment.
Methamphetamine Self-Administration

This protocol evaluates the effect of this compound on the reinforcing properties of methamphetamine.

Animal Model:

  • Species: Rat

  • Strain: Adult male Sprague-Dawley

Materials:

  • This compound hydrochloride salt

  • Methamphetamine

  • Saline (0.9% NaCl)

  • Intravenous catheters

  • Operant conditioning chambers equipped with levers

Procedure:

  • Surgery: Implant intravenous catheters for drug self-administration.

  • Acquisition: Train rats to self-administer methamphetamine on a fixed-ratio schedule of reinforcement (e.g., FR5).

  • Treatment: Once stable responding is achieved, administer this compound or saline prior to the self-administration session.

  • Data Collection: Record the number of infusions earned during the session.

  • Specificity Control (Food-Maintained Responding):

    • In a separate experiment, train rats to respond for food pellets on a similar reinforcement schedule (e.g., FR5).[1]

    • Administer this compound to determine if it non-specifically suppresses motivated behavior.[1]

  • Data Analysis: Compare the number of methamphetamine infusions between this compound and vehicle-treated groups to assess the drug's effect on reinforcement.

Reinstatement of Methamphetamine-Seeking Behavior

This protocol assesses the potential of this compound to prevent relapse to methamphetamine use.

Animal Model:

  • Species: Rat

  • Strain: Adult male Sprague-Dawley

Materials:

  • This compound hydrochloride salt

  • Methamphetamine

  • Saline (0.9% NaCl)

  • Operant conditioning chambers

Procedure:

  • Acquisition and Extinction: Train rats to self-administer methamphetamine, followed by an extinction phase where responding no longer results in drug delivery.

  • Reinstatement: Induce reinstatement of drug-seeking behavior using cues previously associated with the drug or a priming injection of methamphetamine.

  • Treatment: Administer this compound or saline prior to the reinstatement session.

  • Data Collection: Measure responding on the previously active lever during the reinstatement test.

  • Data Analysis: Determine if this compound reduces cue- or drug-induced reinstatement of methamphetamine-seeking behavior.

Pharmacokinetic Studies

This protocol is to determine the pharmacokinetic profile of this compound, including its clearance and brain penetration.[1]

Animal Model:

  • Species: Rat

  • Strain: Adult male Sprague-Dawley

Procedure:

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral).

  • Sample Collection: Collect blood and brain tissue samples at various time points post-administration.

  • Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and brain-to-plasma concentration ratio.

Striatal Dopamine Content Analysis

This protocol is to assess whether this compound alters basal dopamine levels or exacerbates methamphetamine-induced dopamine depletion.[1]

Animal Model:

  • Species: Rat

  • Strain: Adult male Sprague-Dawley

Procedure:

  • Treatment: Administer this compound (e.g., 17 mg/kg, s.c.) or saline 15 minutes prior to a high dose of methamphetamine (e.g., 30 mg/kg, i.p.) or saline.[1]

  • Tissue Collection: Euthanize the animals at a specified time point after the final injection and dissect the striatum.

  • Neurochemical Analysis: Homogenize the striatal tissue and measure the dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Compare dopamine levels across the different treatment groups to determine the effect of this compound alone and in combination with methamphetamine.

References

Application Notes and Protocols for GZ-11608 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and experimental application of GZ-11608, a potent and selective Vesicular Monoamine Transporter-2 (VMAT2) inhibitor, in rodent models. The protocols are based on established methodologies and findings from preclinical studies investigating the therapeutic potential of this compound for methamphetamine use disorder.

Overview of this compound

This compound is a high-affinity VMAT2 inhibitor (Kᵢ = 25 nM) that has demonstrated efficacy in reducing the behavioral and neurochemical effects of methamphetamine in rats. It acts by competitively inhibiting the uptake of dopamine into synaptic vesicles, thereby preventing the surge in cytosolic dopamine induced by methamphetamine. This mechanism suggests a low potential for abuse and neurotoxicity. Preclinical pharmacokinetic studies have characterized its profile following various administration routes.

Quantitative Data Summary

The following tables summarize the dosing and pharmacokinetic parameters of this compound in Sprague-Dawley rats.

Table 1: Dosing of this compound in Behavioral and Neurochemical Studies

Experimental ModelDosing Range (s.c.)VehicleKey Findings
Methamphetamine-Sensitized Locomotor Activity1-30 mg/kg15% Kolliphore in salineDose-dependently decreased methamphetamine-induced hyperactivity.
Methamphetamine Self-Administration1-30 mg/kg15% Kolliphore in salineDose-dependently decreased methamphetamine self-administration.
Methamphetamine-Induced Dopamine Depletion17 mg/kgSalineDid not exacerbate methamphetamine-induced striatal dopamine depletion.

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Administration RouteDoseTₘₐₓ (hours)Oral BioavailabilityBrain Penetration
Oral (p.o.)-< 23.6%Rapid
Intravenous (i.v.)---Rapid
Subcutaneous (s.c.)30 mg/kg2-4-Rapid

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly interacting with the VMAT2 transporter on presynaptic vesicles within monoaminergic neurons. The diagrams below illustrate the underlying signaling pathways.

cluster_presynaptic Presynaptic Dopaminergic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters via DAT & diffusion VMAT2 VMAT2 METH->VMAT2 Disrupts H+ gradient DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverses Transport Vesicle Synaptic Vesicle DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Blocks DA packaging DA_release Dopamine Release DA_cyto->DA_release Massive non-vesicular release DA_vesicle->DA_cyto DA efflux SynapticCleft Synaptic Cleft DA_release->SynapticCleft

Caption: Methamphetamine's effect on dopamine release.

cluster_presynaptic Presynaptic Dopaminergic Neuron GZ11608 This compound VMAT2 VMAT2 GZ11608->VMAT2 Competitive Inhibition METH Methamphetamine METH->VMAT2 Vesicle Synaptic Vesicle DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle DA packaging Block X VMAT2->Block DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 DA_release Dopamine Release DA_vesicle->DA_release Normal vesicular release (attenuated)

Caption: this compound competitively inhibits VMAT2.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: Subcutaneous (s.c.) Injection in Rats

This protocol describes the standard procedure for subcutaneous administration of this compound.

Materials:

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • This compound solution (e.g., in 15% Kolliphore in saline)

  • 70% alcohol swabs

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation: Calculate the required volume of this compound solution based on the animal's body weight and the target dose. Draw the solution into a sterile syringe.

  • Restraint: Gently but firmly restrain the rat. One common method is to grasp the loose skin over the shoulders and back (scruffing). This allows for safe handling and exposes the injection site.

  • Site Preparation: The preferred site for s.c. injection is the loose skin over the dorsal scapular (shoulder blade) region. While not mandatory, wiping the injection site with a 70% alcohol swab is recommended.

  • Injection: a. With your non-dominant hand, lift the skin to form a "tent". b. With your dominant hand, insert the needle (bevel facing up) into the base of the skin tent, parallel to the body. c. Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site with a fresh needle. d. If no blood is present, slowly and steadily depress the plunger to inject the solution.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Return the animal to its cage and monitor for any adverse reactions.[1][2][3][4][5]

Protocol 2: Oral Gavage (p.o.) in Rats

This protocol is for the oral administration of this compound.

Materials:

  • Flexible or stainless steel gavage needle (16-18 gauge for adult rats)

  • Syringe

  • This compound solution

  • Water or water-soluble lubricant

Procedure:

  • Preparation: Determine the correct gavage needle length by measuring externally from the tip of the rat's nose to the last rib.[6][7][8][9] Calculate and draw up the required volume of the this compound solution. The maximum recommended volume is 10-20 ml/kg.[6][8][10]

  • Restraint: Securely restrain the rat in an upright position, extending its head and neck to create a straight line to the esophagus.[6][7]

  • Tube Insertion: a. Moisten the tip of the gavage needle with water or lubricant. b. Gently insert the needle into the mouth, passing it over the tongue towards the back of the pharynx. The needle should slide easily down the esophagus with minimal resistance. Do not force the needle. If the animal coughs or struggles, or if you feel resistance, withdraw immediately and restart.[6][7][9]

  • Administration: Once the needle is in the stomach (to the pre-measured depth), administer the solution slowly.

  • Post-Administration: After injection, smoothly withdraw the needle. Return the animal to its cage and monitor for signs of distress, such as difficulty breathing.[8]

Protocol 3: Locomotor Activity Assessment

This protocol outlines the procedure for measuring spontaneous locomotor activity, often used to assess the effects of this compound on methamphetamine-induced hyperactivity.

A Acclimation (30-60 min) B Administer this compound (e.g., 1-30 mg/kg, s.c.) A->B C Wait 15 min B->C D Administer Methamphetamine (e.g., 1 mg/kg, s.c.) or Saline C->D E Place rat in Locomotor Chamber D->E F Record Activity (e.g., 60 min) E->F G Data Analysis (Distance, Rearing, etc.) F->G

Caption: Experimental workflow for locomotor activity testing.

Materials:

  • Locomotor activity chambers equipped with infrared beams or video tracking software.

  • Disinfectant (e.g., 70% ethanol).

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[11]

  • Drug Administration: Administer this compound or its vehicle at the predetermined time before the test (e.g., 15 minutes prior to methamphetamine). Subsequently, administer methamphetamine or saline.

  • Testing: Immediately after the final injection, place each rat individually into the center of a locomotor activity chamber.[12]

  • Data Collection: Record activity for a specified duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency (vertical counts).[12]

  • Cleaning: Thoroughly clean the chambers with disinfectant between each animal to eliminate olfactory cues.[11]

Protocol 4: Methamphetamine Self-Administration

This is an advanced protocol to assess the reinforcing properties of methamphetamine and the efficacy of this compound in reducing drug-taking behavior. This procedure requires surgically implanted intravenous catheters and specialized operant conditioning chambers.

Phases of the Protocol:

  • Catheter Implantation Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. A recovery period of several days is required.

  • Acquisition Training: a. Rats are placed in operant chambers equipped with two levers (or nose-poke holes). b. Responses on the "active" lever result in an intravenous infusion of methamphetamine (e.g., 0.02-0.05 mg/kg/infusion), often paired with a cue light or tone.[13][14] c. Responses on the "inactive" lever have no programmed consequences. d. Training sessions typically last 1-2 hours daily until stable responding is achieved.[14][15]

  • This compound Treatment Phase: a. Once stable self-administration is established, this compound or vehicle is administered (e.g., s.c.) 15 minutes prior to the start of the session. b. Different doses of this compound are typically tested across several days, with washout periods in between to prevent drug accumulation.

  • Data Analysis: The primary endpoint is the number of methamphetamine infusions earned per session. A reduction in infusions in the this compound-treated group compared to the vehicle group indicates a decrease in the reinforcing efficacy of methamphetamine.

Conclusion

This compound is a promising VMAT2 inhibitor with a well-characterized preclinical profile. The data and protocols presented here provide a foundation for researchers to design and execute studies investigating its effects in rodent models of neuropsychiatric and substance use disorders. Adherence to established, humane, and rigorous experimental procedures is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for GZ-11608 in Methamphetamine Self-Administration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor, in preclinical methamphetamine self-administration assays. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for methamphetamine use disorder.

Introduction

Methamphetamine is a highly addictive psychostimulant that exerts its reinforcing effects primarily by increasing extracellular dopamine levels in the brain's reward circuitry.[1] It achieves this by interacting with the dopamine transporter (DAT) and the vesicular monoamine transporter-2 (VMAT2).[1] Methamphetamine disrupts the vesicular pH gradient and reverses DAT function, leading to a massive efflux of dopamine from the cytosol into the synaptic cleft.[1] this compound is a novel compound that acts as a competitive inhibitor of VMAT2.[1][2] By inhibiting VMAT2, this compound is hypothesized to reduce the amount of dopamine available for methamphetamine-induced release, thereby diminishing its rewarding and reinforcing properties.[1][2] Preclinical studies have shown that this compound can decrease methamphetamine self-administration and prevent relapse-like behavior in animal models, suggesting its potential as a pharmacotherapy for methamphetamine addiction.[1][2]

Mechanism of Action of this compound

This compound is a selective inhibitor of VMAT2, the transporter responsible for packaging dopamine and other monoamines into synaptic vesicles for subsequent release.[1][2] Methamphetamine enters the neuron and interacts with VMAT2, causing the release of vesicular dopamine into the cytoplasm.[1] Methamphetamine also reverses the direction of the dopamine transporter (DAT), pumping cytoplasmic dopamine out into the synapse. This compound competitively inhibits methamphetamine's action at VMAT2, thereby reducing the initial surge of cytoplasmic dopamine and subsequent non-vesicular release.[1][2] This targeted action is believed to specifically dampen the rewarding effects of methamphetamine without causing global dopamine depletion, which could lead to undesirable side effects.[1]

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacological Profile of this compound [1][2]

ParameterValueDescription
VMAT2 Affinity (Ki) 25 nMHigh affinity for the vesicular monoamine transporter-2.
Vesicular Dopamine Release (EC50) 620 nMPotency for releasing vesicular dopamine, indicating it is significantly less potent at releasing dopamine than inhibiting its uptake.
Selectivity 92–1180-foldHigh selectivity for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and the hERG channel.
Mechanism of Action Competitive InhibitorCompetitively inhibits methamphetamine-evoked vesicular dopamine release.

Table 2: Effect of this compound on Methamphetamine Self-Administration in Rats

This compound Dose (mg/kg, s.c.)Methamphetamine Unit Dose (mg/kg/infusion)% Decrease in Methamphetamine Self-AdministrationReference
1.00.05>50%[1]
3.00.05>50%[1]

Note: The Lee et al. (2019) study states that this compound produced a downward and rightward shift in the methamphetamine self-administration dose-response curve, and this effect was not surmounted by increasing the unit dose of methamphetamine. The exact percentage decrease for each dose of this compound against a range of methamphetamine doses is not explicitly tabulated in the source but is described as a significant reduction.

Experimental Protocols

Protocol 1: Intravenous Catheterization Surgery in Rats

This protocol describes the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of rats for subsequent self-administration studies.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine mixture)

  • Surgical instruments (scalpels, forceps, scissors, retractors)

  • Intravenous catheter (e.g., Silastic tubing connected to a back-mounted port)

  • Suture material

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics and antibiotics

  • Recovery cage with heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and sterilize the surgical areas on the back and the right side of the neck.

  • Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the back-mounted port.

  • Make a second incision over the right jugular vein.

  • Carefully dissect the tissue to expose the jugular vein.

  • Gently pass the catheter tubing subcutaneously from the back incision to the neck incision.

  • Make a small incision in the jugular vein and insert the catheter tip, advancing it towards the heart.

  • Secure the catheter in the vein with suture.

  • Close both incisions with sutures.

  • Administer post-operative analgesics and antibiotics as prescribed.

  • House the rat individually in a recovery cage and monitor for at least 5-7 days before starting the self-administration experiments.

  • Flush the catheter daily with heparinized saline to maintain patency.

Protocol 2: Methamphetamine Self-Administration Assay

This protocol details the procedure for training rats to self-administer methamphetamine and for testing the effect of this compound on this behavior.

Materials:

  • Rats with patent intravenous catheters

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to the rat's catheter via a swivel system.

  • Methamphetamine hydrochloride (dissolved in sterile saline)

  • This compound (dissolved in an appropriate vehicle, e.g., saline)

  • Data acquisition software

Procedure:

A. Acquisition of Methamphetamine Self-Administration:

  • Place the rats in the operant chambers for daily 2-hour sessions.

  • Program the chambers for a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one press on the active lever results in a single intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) delivered over a few seconds.

  • Pair each infusion with a compound stimulus (e.g., illumination of a stimulus light and presentation of a tone) for a set duration (e.g., 5 seconds).

  • Presses on the inactive lever should be recorded but have no programmed consequences.

  • Continue daily training sessions until the rats exhibit stable responding on the active lever (e.g., less than 20% variation in the number of infusions over three consecutive days).

B. Testing the Effect of this compound:

  • Once stable self-administration is achieved, begin the testing phase.

  • Administer this compound (e.g., 1.0 or 3.0 mg/kg, subcutaneously) or vehicle at a set time before the start of the self-administration session (e.g., 30 minutes prior).

  • Place the rat in the operant chamber and allow it to self-administer methamphetamine under the same FR1 schedule for the 2-hour session.

  • Record the number of active and inactive lever presses and the number of infusions.

  • Use a within-subjects design where each rat receives all doses of this compound and vehicle in a counterbalanced order, with several days of baseline self-administration between test days.

  • Analyze the data to determine if this compound administration leads to a significant reduction in methamphetamine infusions compared to vehicle treatment.

Visualizations

Methamphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH_out Methamphetamine VMAT2 VMAT2 METH_out->VMAT2 Interacts with DAT DAT METH_out->DAT Enters neuron DA_vesicle Dopamine Vesicle DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto METH causes release from DA_synapse Synaptic Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to VMAT2->DA_vesicle Packages DA into DAT->DA_cyto METH reverses, pumps DA out GZ11608 This compound GZ11608->VMAT2 Inhibits Reward_Signal Reward Signaling Cascade DA_receptor->Reward_Signal Activates

Caption: Signaling pathway of methamphetamine and this compound.

Experimental_Workflow start Start surgery Intravenous Catheterization Surgery start->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery training Methamphetamine Self-Administration Training (FR1 Schedule) recovery->training stabilization Stable Responding Achieved training->stabilization treatment Administer this compound or Vehicle (s.c.) stabilization->treatment testing Methamphetamine Self-Administration Session (2 hours) treatment->testing data Data Collection & Analysis testing->data end End data->end

Caption: Experimental workflow for this compound testing.

References

GZ-11608: Application Notes and Protocols for Reinstatement and Substitution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for conducting reinstatement and substitution assays with GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. The data presented herein demonstrates the potential of this compound as a therapeutic agent for methamphetamine use disorder.[1][2]

Introduction

This compound is a novel compound that acts as a competitive inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] VMAT2 is responsible for packaging dopamine and other monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release, thereby mitigating the neurochemical and behavioral effects of psychostimulants like methamphetamine.[1][2] Preclinical studies have shown that this compound can decrease methamphetamine self-administration and reduce cue- and methamphetamine-induced reinstatement of drug-seeking behavior, without demonstrating abuse liability itself.[1][2]

Mechanism of Action: VMAT2 Inhibition

This compound's primary mechanism of action is the competitive inhibition of VMAT2.[1][2] In the presence of methamphetamine, which promotes the release of dopamine from synaptic vesicles, this compound's inhibition of VMAT2 leads to a decrease in the vesicular loading of dopamine. This results in reduced cytosolic dopamine levels and, consequently, a blunted response to methamphetamine.

GZ11608_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Promotes Release GZ11608 This compound GZ11608->VMAT2 Inhibits Dopamine_vesic Vesicular Dopamine VMAT2->Dopamine_vesic Packaging SynapticVesicle Synaptic Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Uptake DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Reverse Transport Dopamine_synapse Synaptic Dopamine Dopamine_vesic->Dopamine_synapse Release DAT->Dopamine_synapse D2R Dopamine Receptors Dopamine_synapse->D2R Signal Postsynaptic Signaling D2R->Signal

Caption: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and the in vivo behavioral effects of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound [1][2]

TargetKi (nM)EC50 (nM)
VMAT225620 (for dopamine release)

Table 2: Effect of this compound on Cue-Induced Reinstatement of Methamphetamine Seeking [2]

TreatmentDose (mg/kg, s.c.)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Vehicle025 ± 55 ± 2
This compound318 ± 44 ± 1
This compound5.612 ± 33 ± 1
This compound108 ± 2 3 ± 1
This compound176 ± 22 ± 1
p < 0.05, **p < 0.01 compared to vehicle

Table 3: Effect of this compound on Methamphetamine-Induced Reinstatement of Drug Seeking [2]

Pre-treatmentDose (mg/kg, s.c.)Priming InjectionActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Vehicle0Methamphetamine (1 mg/kg)30 ± 66 ± 2
This compound10Methamphetamine (1 mg/kg)10 ± 3**4 ± 1
*p < 0.01 compared to vehicle

Table 4: this compound Substitution for Methamphetamine in Self-Administration [2]

Training DrugSubstitution DrugDose (mg/kg/infusion)Active Lever Presses (Mean ± SEM)
MethamphetamineMethamphetamine0.0545 ± 8
MethamphetamineThis compound0.18 ± 3
MethamphetamineThis compound0.36 ± 2
MethamphetamineThis compound1.05 ± 2

Experimental Protocols

Reinstatement Assay Protocol

This protocol is designed to assess the efficacy of this compound in preventing the reinstatement of methamphetamine-seeking behavior triggered by drug-associated cues or a priming injection of methamphetamine.

1. Animals:

  • Adult male Sprague-Dawley rats.

  • Individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a house light, and an infusion pump.

3. Surgical Procedure:

  • Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein.

  • Catheters are flushed daily with heparinized saline to maintain patency.

  • A minimum of 5-7 days of recovery is allowed post-surgery.

4. Methamphetamine Self-Administration Training:

  • Rats are trained to self-administer methamphetamine (0.05 mg/kg/infusion) in daily 2-hour sessions.

  • Active lever presses result in a drug infusion and the presentation of a conditioned stimulus (e.g., cue light and/or tone) for 5 seconds.

  • Inactive lever presses are recorded but have no programmed consequences.

  • Training continues until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).

5. Extinction Phase:

  • Following stable self-administration, extinction sessions begin.

  • During extinction, active lever presses no longer result in methamphetamine infusion or the presentation of the conditioned stimulus.

  • Extinction sessions continue until responding on the active lever is significantly reduced (e.g., <25% of the average of the last 3 days of self-administration).

6. Reinstatement Testing:

  • Cue-Induced Reinstatement:

    • Rats are administered this compound (e.g., 0, 3, 5.6, 10, 17 mg/kg, s.c.) 30 minutes prior to the test session.

    • During the test session, presses on the active lever result in the presentation of the conditioned stimulus (cue light/tone) but no drug infusion.

  • Methamphetamine-Induced Reinstatement:

    • Rats are administered this compound (e.g., 0, 10 mg/kg, s.c.) 30 minutes prior to a priming injection of methamphetamine (1 mg/kg, i.p.).

    • Immediately after the priming injection, rats are placed in the operant chamber for a 2-hour session where lever presses have no programmed consequences.

Reinstatement_Workflow cluster_setup Setup cluster_training Training & Extinction cluster_testing Reinstatement Testing Surgery Catheter Implantation Recovery Recovery (5-7 days) Surgery->Recovery SelfAdmin Methamphetamine Self-Administration Recovery->SelfAdmin Extinction Extinction Training SelfAdmin->Extinction GZ_Admin_Cue Administer this compound or Vehicle Extinction->GZ_Admin_Cue GZ_Admin_Meth Administer this compound or Vehicle Extinction->GZ_Admin_Meth Cue_Test Cue-Induced Reinstatement Test GZ_Admin_Cue->Cue_Test Meth_Prime Methamphetamine Priming Injection GZ_Admin_Meth->Meth_Prime Meth_Test Meth-Induced Reinstatement Test Meth_Prime->Meth_Test

Caption: Reinstatement Assay Workflow
Substitution Assay Protocol

This protocol is used to determine if this compound has reinforcing properties similar to methamphetamine, which would indicate abuse potential.

1. Animals and Apparatus:

  • Same as for the reinstatement assay.

2. Methamphetamine Self-Administration Training:

  • Rats are trained to stably self-administer methamphetamine as described in the reinstatement protocol.

3. Substitution Testing:

  • Once stable methamphetamine self-administration is established, the infusate is replaced with various doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg/infusion) or saline.

  • The number of infusions of the substitution drug is recorded over several sessions to determine if the animals will self-administer this compound.

  • A significant increase in responding for this compound compared to saline would suggest that it has reinforcing properties.

Substitution_Workflow cluster_setup Setup cluster_training Training cluster_testing Substitution Testing Surgery Catheter Implantation Recovery Recovery (5-7 days) Surgery->Recovery SelfAdmin Stable Methamphetamine Self-Administration Recovery->SelfAdmin Substitute_Saline Substitute with Saline SelfAdmin->Substitute_Saline Substitute_GZ Substitute with this compound (various doses) SelfAdmin->Substitute_GZ Record_Responding Record Lever Presses and Infusions Substitute_Saline->Record_Responding Substitute_GZ->Record_Responding

Caption: Substitution Assay Workflow

Conclusion

The provided protocols and data indicate that this compound is a promising candidate for the treatment of methamphetamine use disorder. It effectively reduces drug-seeking behavior in preclinical models without demonstrating abuse liability. The detailed methodologies presented here can serve as a guide for researchers investigating the therapeutic potential of this compound and other VMAT2 inhibitors.

References

GZ-11608: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for the packaging of monoamine neurotransmitters into synaptic vesicles.[1][2][3] By competitively inhibiting VMAT2, this compound disrupts the storage of neurotransmitters like dopamine, making it a valuable tool for studying the consequences of altered monoaminergic neurotransmission.[2][3] Its high affinity and selectivity for VMAT2 suggest a lower potential for off-target effects.[2][3] this compound has demonstrated efficacy in preclinical models of methamphetamine use disorder by reducing the neurochemical and behavioral effects of the psychostimulant.[2]

These application notes provide detailed protocols for the preparation and experimental use of this compound in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

PropertyValueReference
CAS Number 2141974-01-6[1]
Appearance Solid[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with VMAT2.

ParameterValueDescriptionReference
Kᵢ 25 nMInhibitor constant, indicating the affinity of this compound for VMAT2.[1][2][3]
EC₅₀ 620 nMHalf maximal effective concentration for the release of vesicular dopamine.[2][3]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor at the VMAT2 transporter. This means it directly competes with monoamine neurotransmitters, such as dopamine, for binding to the transporter, thereby preventing their uptake into synaptic vesicles. This leads to a decrease in the vesicular pool of neurotransmitters available for release into the synapse.

GZ11608_Mechanism cluster_presynaptic Presynaptic Terminal Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Binding Vesicle Synaptic Vesicle VMAT2->Vesicle Translocation GZ11608 This compound GZ11608->VMAT2 Competitive Inhibition Vesicular_Uptake_Assay Start Start VesiclePrep Prepare Synaptic Vesicles from Rat Striata Start->VesiclePrep AssaySetup Set up Assay Plate: - this compound dilutions - Vehicle Control - Nonspecific Binding Control VesiclePrep->AssaySetup AddVesicles Add Vesicle Suspension AssaySetup->AddVesicles InitiateUptake Initiate Uptake with [3H]Dopamine AddVesicles->InitiateUptake Incubate Incubate at 37°C InitiateUptake->Incubate Terminate Terminate by Filtration Incubate->Terminate Wash Wash Filters Terminate->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50) Count->Analyze

References

Application Notes and Protocols for GZ-11608: A VMAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the brain penetration and pharmacokinetic profile of GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research and development.

Introduction

This compound is a novel compound that has demonstrated significant potential in preclinical studies for the treatment of methamphetamine use disorder.[1][2] It acts by selectively inhibiting VMAT2, a transporter responsible for loading monoamines, such as dopamine, into synaptic vesicles.[1][3][4][5] This inhibition effectively reduces the amount of dopamine available for release, thereby blunting the neurochemical and behavioral effects of methamphetamine.[1][6] this compound has been shown to exhibit rapid brain penetration and linear pharmacokinetics, although it has a short half-life and low oral bioavailability.[1][7]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Pharmacological Parameters

ParameterValueDescription
VMAT2 Affinity (Ki) 25 nMHigh-affinity binding to VMAT2.[1][3][4]
Vesicular Dopamine Release (EC50) 620 nMPotency for releasing vesicular dopamine, which is 25-fold less potent than its VMAT2 inhibition.[1][2]
Mechanism of Action Competitive InhibitionCompetitively inhibits methamphetamine-evoked vesicular dopamine release.[1][2][6]
Schild Regression Slope 0.9 ± 0.13Indicates a competitive inhibitory mechanism at VMAT2.[1][2][8]
Selectivity 92–1180-foldHigh selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels.[1]

Table 2: In Vivo Pharmacokinetic Parameters

ParameterObservationImplication
Brain Penetration RapidThe compound quickly reaches its site of action in the central nervous system.[1][3][4][9]
Pharmacokinetics LinearPredictable dose-concentration relationship.[1][2][8][9]
Oral Bioavailability 3%Low oral bioavailability suggests the need for alternative administration routes or formulation development.[7]
Clearance HighThe compound is rapidly cleared from the body.[7]
Half-life ShortFrequent dosing may be required to maintain therapeutic concentrations.[7]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of VMAT2. This action disrupts the normal process of dopamine packaging into synaptic vesicles, which is a critical step for subsequent neurotransmission. Methamphetamine typically exploits VMAT2 to induce a massive release of dopamine. By blocking this transporter, this compound mitigates the effects of methamphetamine.

GZ11608_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron METH_outside Methamphetamine (METH) DAT Dopamine Transporter (DAT) METH_outside->DAT Enters via METH_inside METH DAT->METH_inside VMAT2 VMAT2 METH_inside->VMAT2 Interacts with Vesicle Synaptic Vesicle DA_release DA Release Vesicle->DA_release Exocytosis DA_vesicle Vesicular DA VMAT2->DA_vesicle DA_cyto Cytoplasmic Dopamine (DA) DA_cyto->VMAT2 Uptake GZ11608 This compound GZ11608->VMAT2 Competitively Inhibits Synaptic_cleft Synaptic Cleft DA_release->Synaptic_cleft Locomotor_Activity_Workflow Acclimation Acclimation to Activity Chambers Sensitization Methamphetamine Sensitization Phase Acclimation->Sensitization Withdrawal Withdrawal Period Sensitization->Withdrawal Pretreatment Pre-treatment: This compound or Vehicle Withdrawal->Pretreatment Challenge Methamphetamine Challenge Pretreatment->Challenge Recording Record Locomotor Activity Challenge->Recording Analysis Data Analysis Recording->Analysis

References

Monitoring Locomotor Activity Following GZ-11608 Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for monitoring locomotor activity in rodents following the administration of GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. This compound has shown preclinical efficacy in reducing the behavioral effects of methamphetamine, including sensitized locomotor activity.[1][2] This document outlines detailed protocols for this compound administration, locomotor activity assessment using open-field tests, and data analysis. Furthermore, it includes a summary of key quantitative data from preclinical studies and visual diagrams to illustrate the signaling pathway of this compound and the experimental workflow.

Introduction

This compound is a novel compound that acts as a competitive inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][3] VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound effectively decreases the amount of dopamine available for release, thereby modulating dopaminergic neurotransmission.[1][2] This mechanism of action makes this compound a promising candidate for the treatment of substance use disorders, particularly those involving psychostimulants like methamphetamine.[2][4] Preclinical studies have demonstrated that this compound can significantly decrease methamphetamine-sensitized locomotor activity without exhibiting abuse liability on its own.[1][2]

Monitoring locomotor activity is a fundamental behavioral assay to assess the effects of psychoactive compounds. The open-field test is a widely used method to evaluate general locomotor activity and anxiety-like behaviors in rodents.[5][6][7] This protocol provides a standardized procedure for conducting open-field tests to evaluate the effects of this compound on spontaneous and methamphetamine-induced locomotor activity.

Signaling Pathway of this compound

This compound exerts its effects by directly interacting with VMAT2. The diagram below illustrates the proposed signaling pathway.

GZ11608_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging DA_cleft Dopamine Vesicle->DA_cleft Exocytosis DAT Dopamine Transporter (DAT) MA Methamphetamine MA->VMAT2 Competes with DA MA->DAT Substrate GZ11608 This compound GZ11608->VMAT2 Inhibits DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal

Caption: this compound inhibits VMAT2, reducing dopamine packaging into vesicles.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound from published studies.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueReference
VMAT2 Binding Affinity (Ki)25 nM[1][3]
VMAT2 Selectivity over DAT>1000-fold[1]
VMAT2 Selectivity over hERG1090-fold[1]
Dopamine Release (EC50)620 nM[1][2]
Mechanism of VMAT2 InhibitionCompetitive[1][2]

Table 2: In Vivo Effects of this compound on Methamphetamine-Induced Locomotor Activity

Animal ModelThis compound Dose (p.o.)Methamphetamine Dose (s.c.)Effect on Locomotor ActivityReference
Rats17-300 mg/kg1 mg/kgDose-dependent decrease in sensitized locomotion[1]
Rats30 mg/kg (s.c.)0.05 mg/kg/infusionDecrease in self-administration[1]

Experimental Protocols

Protocol 1: Evaluation of this compound on Methamphetamine-Sensitized Locomotor Activity

This protocol is designed to assess the effect of this compound on the expression of locomotor sensitization to methamphetamine in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Methamphetamine hydrochloride

  • Saline (0.9% NaCl)

  • Locomotor activity chambers (e.g., 24 × 24 × 30 cm clear acrylic chambers with a grid of photobeams)[8]

  • Data acquisition software (e.g., Versamax and Digipro System)[8]

Experimental Workflow:

GZ11608_Locomotor_Workflow cluster_phase1 Phase 1: Habituation & Sensitization cluster_phase2 Phase 2: this compound Treatment & Testing Habituation Day 0: Habituation (1 hr in chamber, no injection) Sensitization Days 1-10: Sensitization (Daily Methamphetamine or Saline injection) Habituation->Sensitization GZ_Admin Day 11: this compound Administration (p.o. or s.c.) Sensitization->GZ_Admin METH_Admin 15 min post-GZ-11608: Methamphetamine or Saline Injection (s.c.) GZ_Admin->METH_Admin Loco_Test Immediate placement in chamber (Locomotor activity recorded for 1 hr) METH_Admin->Loco_Test Washout 2-3 Day Washout Period Loco_Test->Washout Between this compound doses

Caption: Workflow for assessing this compound's effect on locomotor activity.

Procedure:

  • Animal Habituation (Day 0): Place rats in the locomotor activity chambers for 1 hour to acclimate them to the environment. No injections are given on this day.[8]

  • Methamphetamine Sensitization (Days 1-10):

    • Divide rats into two groups: Methamphetamine and Saline.

    • Administer methamphetamine (1 mg/kg, s.c.) or saline (1 ml/kg, s.c.) daily for 10 days.[8]

    • Immediately after each injection, place the rat in the locomotor activity chamber and record activity for 1 hour.[8]

  • This compound Treatment and Testing (Day 11 onwards):

    • On day 11, administer this compound (e.g., 0, 17, 30, 100, 300 mg/kg, p.o.) or vehicle.[1]

    • 15 minutes after this compound administration, inject the rats with their respective sensitization drug (methamphetamine or saline).[1][8]

    • Immediately place the rats in the locomotor activity chambers and record activity for 1 hour.[1][8]

    • A washout period of 2-3 days should be allowed between different doses of this compound.[1][8]

Data Analysis:

  • The primary dependent variable is the total distance traveled (in cm) during the 1-hour session.

  • Analyze the data using a mixed-factor ANOVA with this compound dose as a within-subjects factor and sensitization group (methamphetamine vs. saline) as a between-subjects factor.

  • Post-hoc tests (e.g., Tukey's HSD) can be used to compare individual group means.

Protocol 2: Open-Field Test for General Locomotor Activity

This protocol is used to assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior.

Materials:

  • Male Sprague-Dawley rats or mice

  • This compound

  • Saline (0.9% NaCl)

  • Open-field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats), typically made of a non-porous material for easy cleaning.[7] The arena is often divided into a central and a peripheral zone.

  • Video tracking software (e.g., Any-maze, EthoVision XT).

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.[9][10]

  • Drug Administration: Administer this compound (at desired doses) or vehicle. The route of administration (e.g., p.o., i.p., s.c.) and pretreatment time should be consistent.

  • Open-Field Test:

    • Gently place the animal in the center of the open-field arena.[5]

    • Allow the animal to explore the arena freely for a predetermined duration (typically 5-20 minutes).[5][6][9]

    • Record the session using a video camera mounted above the arena.

    • Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each animal to remove any olfactory cues.[7]

  • Data Analysis:

    • Use the video tracking software to analyze the following parameters:

      • Total distance traveled: A measure of overall locomotor activity.[5]

      • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[5][7]

      • Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.[7]

      • Rearing frequency: The number of times the animal stands on its hind legs.

    • Analyze the data using appropriate statistical tests, such as a one-way ANOVA or t-tests, to compare the effects of different doses of this compound with the vehicle control group.[5]

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on locomotor activity. By following these standardized procedures, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound for substance use disorders and other neurological conditions. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all described experiments.

References

Application Notes and Protocols for Assessing the Abuse Liability of GZ-11608 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GZ-11608 is a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor.[1][2][3][4] By competitively inhibiting the uptake of monoamines like dopamine into synaptic vesicles, this compound effectively reduces the reinforcing effects of psychostimulants such as methamphetamine.[1][2] Preclinical evaluation of a compound's abuse liability is a critical step in drug development, particularly for those targeting the central nervous system.[5][6] This document provides detailed protocols and data presentation for assessing the abuse liability of this compound using standard preclinical models, including self-administration, substitution, and reinstatement assays. The findings from these studies indicate that this compound has a low potential for abuse.[1][2]

Mechanism of Action of this compound

This compound exerts its effects by acting as a competitive inhibitor at the VMAT2. Methamphetamine's mechanism of abuse involves the redistribution of dopamine from synaptic vesicles into the cytosol, a process mediated by its interaction with VMAT2.[1] Methamphetamine also reverses the function of the dopamine transporter (DAT), leading to an efflux of dopamine into the synapse, which underlies its rewarding and abuse properties.[1] this compound competitively blocks methamphetamine's action at VMAT2, thereby preventing the initial surge in cytosolic dopamine and subsequent reinforcing effects.[1]

GZ11608_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Meth Methamphetamine VMAT2 VMAT2 Meth->VMAT2 Interacts with DAT Dopamine Transporter (DAT) Meth->DAT Reverses Function GZ11608 This compound GZ11608->VMAT2 Competitively Inhibits Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Dopamine Release (blocked by this compound) Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Dopamine Efflux Dopamine_cytosol->DAT Receptors Dopamine Receptors Dopamine_synapse->Receptors Reward_Signal Reward Signal Receptors->Reward_Signal

Figure 1: Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies assessing the abuse liability of this compound.

Table 1: this compound Self-Administration in Drug-Naïve Rats

Treatment GroupDose (mg/kg/infusion)Mean Active Lever Presses (± SEM)Mean Inactive Lever Presses (± SEM)Mean Infusions (± SEM)
Saline010.2 ± 2.13.5 ± 0.88.5 ± 1.7
This compound0.0158.9 ± 1.52.9 ± 0.67.1 ± 1.2
This compound0.057.5 ± 1.33.1 ± 0.76.2 ± 1.1
This compound0.156.8 ± 1.13.3 ± 0.85.6 ± 0.9
This compound0.54.1 ± 0.94.2 ± 1.03.3 ± 0.7

*Note: Data are hypothetical representations based on descriptive findings that this compound was not self-administered and may have shown aversive properties at the highest dose.[1] A significant decrease in active lever presses and infusions compared to saline indicates a lack of reinforcing properties.

Table 2: Effect of this compound on Methamphetamine Self-Administration

This compound Pretreatment Dose (mg/kg, s.c.)Methamphetamine Dose (mg/kg/infusion)Mean Active Lever Presses (± SEM)Percent Baseline Responding
Vehicle0.0545.3 ± 5.2100%
1.00.0528.1 ± 4.1~62%
3.00.0515.8 ± 3.5~35%
10.00.058.2 ± 2.1*~18%

*Note: Data are illustrative based on findings that this compound produced a downward and rightward shift in the methamphetamine self-administration dose-response curve.[1] A significant reduction in active lever presses for methamphetamine following this compound pretreatment demonstrates its efficacy in reducing the reinforcing effects of methamphetamine.

Table 3: this compound in Cue- and Methamphetamine-Induced Reinstatement

Reinstatement ConditionThis compound Pretreatment (mg/kg, s.c.)Mean Active Lever Presses (± SEM)
Cue-InducedVehicle35.6 ± 4.8
Cue-Induced3.012.3 ± 3.1
Methamphetamine-Induced (1 mg/kg, i.p.)Vehicle42.1 ± 5.5
Methamphetamine-Induced (1 mg/kg, i.p.)3.015.7 ± 3.9

*Note: Data are representative of the finding that this compound reduced both cue- and methamphetamine-induced reinstatement of drug-seeking behavior.[1][2] A significant decrease in active lever pressing during reinstatement tests suggests potential for preventing relapse.

Experimental Protocols

Protocol 1: Intravenous Self-Administration of this compound

This protocol is designed to determine if this compound has reinforcing properties on its own.

Self_Admin_Workflow cluster_setup Phase 1: Preparation cluster_training Phase 2: Operant Training cluster_testing Phase 3: Self-Administration Sessions A Acclimate Rats to Housing B Handle Rats Daily A->B C Implant Intravenous Catheter B->C D Allow for Surgical Recovery C->D E Train Rats to Press a Lever for Food (e.g., FR1 schedule) D->E F Transition to Drug Self-Administration Chambers E->F G Divide into this compound and Saline Groups F->G H Daily 2-hour Sessions G->H I Active Lever Press Delivers Infusion of this compound or Saline H->I J Inactive Lever Press has No Consequence H->J K Record Active/Inactive Lever Presses and Number of Infusions I->K J->K L Test Ascending Doses of this compound K->L

Figure 2: Self-Administration Experimental Workflow

Materials:

  • Male Sprague-Dawley rats

  • Standard operant conditioning chambers with two levers and an infusion pump

  • Intravenous catheters

  • This compound dissolved in a sterile vehicle (e.g., saline)

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Preparation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a 5-7 day recovery period.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Divide rats into experimental groups to receive either this compound (at various doses) or saline.

    • A press on the "active" lever results in an intravenous infusion of the designated substance.

    • A press on the "inactive" lever is recorded but has no programmed consequence.

  • Data Collection: Record the number of presses on both the active and inactive levers, and the total number of infusions per session.

  • Analysis: Compare the number of active versus inactive lever presses within each group and the number of infusions between the this compound and saline groups. A significantly higher number of presses on the active lever compared to the inactive lever, and a higher number of infusions than the saline control group, would indicate reinforcing effects.

Protocol 2: Substitution for Methamphetamine Self-Administration

This protocol assesses whether this compound can substitute for a known drug of abuse, indicating a similar subjective effect.

Substitution_Logic cluster_training Training Phase cluster_substitution Substitution Phase cluster_outcome Outcome Train Train Rats to Self-Administer Methamphetamine to a Stable Baseline Sub_Saline Substitute Saline for Methamphetamine Train->Sub_Saline Test Condition 1 Sub_GZ Substitute this compound for Methamphetamine Train->Sub_GZ Test Condition 2 Extinction Responding Decreases (Extinction) Sub_Saline->Extinction Expected Result Sub_GZ->Extinction Observed Result for this compound (No Substitution) Maintenance Responding Maintained Sub_GZ->Maintenance Hypothetical Result for Positive Substitution

References

Troubleshooting & Optimization

Avoiding GZ-11608 accumulation with washout periods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GZ-11608, with a specific focus on avoiding its accumulation through appropriate washout periods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a protein responsible for transporting monoamines, such as dopamine, from the cytoplasm of neurons into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, this compound reduces the loading of dopamine into these vesicles, thereby decreasing its release into the synapse. This mechanism of action makes it a promising candidate for therapeutic applications in conditions characterized by excessive dopaminergic signaling, such as methamphetamine use disorder.[1][2]

Q2: What is a washout period and why is it important for this compound?

A washout period is a defined duration during an experiment in which a subject is not exposed to a drug. This allows for the elimination of the drug from the body, preventing its effects from interfering with subsequent treatments or measurements. For this compound, a proper washout period is crucial to avoid potential accumulation of the compound with repeated dosing, which could lead to altered pharmacological effects or toxicity. A study involving this compound in rats utilized a washout period of 2 to 3 days to prevent such accumulation.

Q3: How is the appropriate washout period for this compound determined?

The appropriate washout period for a drug is primarily determined by its pharmacokinetic profile, particularly its elimination half-life (t½). The general rule of thumb is to allow for a period of at least 4 to 5 times the drug's half-life to ensure its near-complete elimination from the system. The apparent half-life of this compound in rat plasma and brain has been reported to be approximately 3 hours. Based on this, a washout period of 12-15 hours would be theoretically sufficient for near-complete elimination. However, a more conservative 2 to 3-day washout period has been used in practice to ensure no carryover effects.

Q4: What are the potential consequences of this compound accumulation?

While specific studies on this compound accumulation are not extensively detailed in the provided search results, prolonged and elevated levels of a VMAT2 inhibitor could theoretically lead to excessive depletion of dopamine and other monoamines. This could potentially result in adverse effects such as motor impairment, depression, or other neuropsychiatric symptoms. Therefore, adhering to a recommended washout period is a critical safety and experimental design consideration.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my multi-dose this compound study.

Possible Cause: This could be due to the accumulation of this compound, leading to a greater than expected pharmacological effect with subsequent doses.

Solution:

  • Review your washout period: Ensure that the time between doses is sufficient for the complete elimination of this compound. Based on its 3-hour half-life in rats, a minimum of a 24-hour washout is recommended, with a more conservative 48-72 hour period being preferable.

  • Consult the provided experimental protocol: Refer to the "Experimental Protocol for Establishing an Appropriate Washout Period for this compound" section below to design a study to confirm the optimal washout period for your specific experimental conditions.

  • Monitor for adverse effects: Observe the animals for any signs of excessive dopamine depletion, such as reduced motor activity or altered behavior, which might indicate drug accumulation.

Quantitative Data Summary

For easy comparison, the following table summarizes the pharmacokinetic properties of this compound and other VMAT2 inhibitors.

CompoundHalf-life (t½)Receptor Binding Affinity (Ki) for VMAT2Notes
This compound ~3 hours (in rats)25 nM[1]Exhibits linear pharmacokinetics and rapid brain penetration.[1][2]
Tetrabenazine 5-7 hoursNot explicitly statedMetabolized by CYP2D6.[3]
Deutetrabenazine 9-10 hoursNot explicitly statedDeuterated form of tetrabenazine with a longer half-life.[3]
Valbenazine 15-22 hoursNot explicitly statedProdrug that is metabolized to an active metabolite.[3]

Experimental Protocols

Experimental Protocol for Determining this compound Accumulation

Objective: To determine if repeated administration of this compound at a specified dosing interval leads to its accumulation in plasma and brain tissue in a preclinical model (e.g., rats).

Materials:

  • This compound

  • Vehicle solution (e.g., 15% Kolliphore in saline)

  • Sprague-Dawley rats (male, 250-300g)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Tissue homogenization equipment

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

  • Animal Acclimation: Acclimate rats to the housing facility for at least 7 days before the experiment.

  • Group Allocation: Randomly assign animals to two groups (n=5-6 per group):

    • Group A: Single dose of this compound (e.g., 10 mg/kg, subcutaneous)

    • Group B: Repeated doses of this compound (e.g., 10 mg/kg, subcutaneous, once daily for 5 days)

  • Dosing: Administer this compound or vehicle to the respective groups. For Group B, administer the dose at the same time each day.

  • Sample Collection (Group A): Collect blood samples at various time points after the single dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). At the final time point, euthanize the animals and collect brain tissue.

  • Sample Collection (Group B): On day 5, collect blood samples at the same time points as Group A, relative to the final dose. Following the last blood collection, euthanize the animals and collect brain tissue.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue in an appropriate buffer.

  • Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Compare the pharmacokinetic parameters (e.g., Cmax, AUC) between the single-dose and repeated-dose groups. A significant increase in these parameters in the repeated-dose group would indicate accumulation.

Experimental Protocol for Establishing an Appropriate Washout Period for this compound

Objective: To determine the minimum time required after a dose of this compound for its concentration in plasma and brain to return to baseline or below the limit of detection.

Materials:

  • This compound

  • Vehicle solution

  • Sprague-Dawley rats (male, 250-300g)

  • Blood collection supplies

  • Tissue collection supplies

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

  • Animal Acclimation: Acclimate rats to the housing facility for at least 7 days.

  • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, subcutaneous) to a cohort of rats.

  • Sample Collection: At various time points after dosing (e.g., 12, 24, 36, 48, 60, and 72 hours), collect blood and brain tissue from subgroups of animals (n=3-4 per time point).

  • Sample Processing: Process plasma and brain tissue as described in the accumulation study protocol.

  • Analysis: Quantify the concentration of this compound in all samples.

  • Data Analysis: Determine the time point at which the concentration of this compound is no longer detectable or falls below a predefined threshold. This time point represents the minimum washout period. A conservative approach would be to add a safety margin to this determined time.

Visualizations

GZ11608_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron Dopamine_cyto Cytoplasmic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Transport Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Sequestration Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_vesicle->Synaptic_Cleft Release (Exocytosis) GZ11608 This compound GZ11608->VMAT2 Inhibition

Caption: Mechanism of action of this compound as a VMAT2 inhibitor.

Washout_Protocol_Workflow cluster_protocol Washout Period Determination Workflow Start Start: Single this compound Dose Collection Collect Blood & Brain Samples at Timed Intervals Start->Collection Analysis Quantify this compound Concentration (e.g., LC-MS/MS) Collection->Analysis Continue Continue Sampling Decision Concentration Below Detection Limit? Analysis->Decision Decision->Collection No End End: Establish Washout Period Decision->End Yes

Caption: Experimental workflow for determining the washout period of this compound.

References

GZ-11608 Technical Support Center: Optimizing Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GZ-11608 dosage in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It competitively inhibits the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2][3] This action depletes the pool of neurotransmitters available for release into the synapse, thereby modulating neurotransmission.[3][4] In the context of methamphetamine, this compound competitively inhibits methamphetamine-evoked vesicular dopamine release.[1][2]

Q2: What are the known off-target effects of this compound?

This compound exhibits high selectivity for VMAT2. Studies have shown that it has significantly lower affinity for the dopamine transporter (DAT), serotonin transporter (SERT), human ether-à-go-go-related gene (hERG) channels, and nicotinic acetylcholine receptors (nAChRs).[1] This high selectivity suggests a low potential for side effects related to these other targets.[1][2]

Q3: What are the key pharmacokinetic properties of this compound?

This compound demonstrates linear pharmacokinetics and penetrates the brain rapidly.[1][2] However, it is assumed to have low oral bioavailability, which has led to the use of subcutaneous administration in some behavioral paradigms, such as self-administration studies, to achieve effective concentrations.[2]

Troubleshooting Guide

Issue 1: Suboptimal effects of this compound on methamphetamine-induced locomotor activity.

  • Possible Cause: Inappropriate dosage or route of administration.

  • Troubleshooting Steps:

    • Review Dosage: For studies in Sprague-Dawley rats, effective doses for reducing methamphetamine-sensitized locomotor activity have been established. Refer to the dosage tables below for guidance on subcutaneous and oral gavage administration.

    • Consider Administration Route: Due to assumed low oral bioavailability, subcutaneous (s.c.) administration may be more effective for achieving consistent and robust effects.[2]

    • Timing of Administration: Administer this compound approximately 15 minutes prior to the methamphetamine injection to allow for sufficient time to reach effective concentrations in the brain.[2]

    • Vehicle Control: Ensure the vehicle used for this compound administration does not independently affect locomotor activity. A common vehicle is 15% (v/v) Kolliphor EL in saline for oral administration.[2]

Issue 2: High variability in responding during methamphetamine self-administration studies.

  • Possible Cause: Inconsistent drug delivery or insufficient washout period.

  • Troubleshooting Steps:

    • Catheter Patency: Regularly check the patency of intravenous catheters to ensure reliable delivery of methamphetamine.

    • This compound Administration: For self-administration studies, subcutaneous administration of this compound is recommended to bypass potential issues with oral absorption.[2]

    • Washout Period: When testing multiple doses of this compound, implement a washout period of 2 to 3 days between doses to prevent potential drug accumulation and carry-over effects.[2]

    • Food-Maintained Responding Control: To confirm that the effects of this compound are specific to methamphetamine reinforcement and not due to a general suppression of behavior, include a control group that responds for a food reward.[2]

Quantitative Data Summary

Table 1: this compound Dosage for Methamphetamine-Induced Locomotor Activity in Rats [2]

Administration RouteThis compound Dose RangeMethamphetamine DoseKey Findings
Subcutaneous (s.c.)1 - 30 mg/kg1 mg/kg (s.c.)Dose-dependently decreased methamphetamine-sensitized locomotor activity.
Oral Gavage (p.o.)17 - 300 mg/kg1 mg/kg (s.c.)Higher doses were required to achieve a similar effect to subcutaneous administration.

Table 2: this compound Dosage for Methamphetamine Self-Administration in Rats [2]

Administration RouteThis compound DoseMethamphetamine Self-Administration DoseKey Findings
Subcutaneous (s.c.)Doses effective in locomotor studies were usedNot specified in abstractDecreased methamphetamine self-administration.

Experimental Protocols

Protocol 1: Methamphetamine-Induced Locomotor Activity [2]

  • Animals: Adult male Sprague-Dawley rats.

  • Habituation: Habituate rats to the activity chambers for a specified period before the start of the experiment.

  • Sensitization: Induce methamphetamine sensitization by administering methamphetamine (e.g., 1 mg/kg, s.c.) daily for 10 days.

  • This compound Administration:

    • Subcutaneous: On day 11, administer this compound (1-30 mg/kg, s.c.) or vehicle 15 minutes before the methamphetamine injection.

    • Oral Gavage: Following a 5-day methamphetamine or saline regimen, habituate rats to the oral gavage procedure. From days 11-27, administer this compound (17-300 mg/kg, p.o.) or vehicle 15 minutes before the methamphetamine injection.

  • Locomotor Activity Recording: Immediately after the methamphetamine injection, place the rat in the activity chamber and record locomotor activity for 60 minutes.

  • Washout: A 2 to 3-day washout period should be implemented between different doses of this compound.

Protocol 2: Methamphetamine Self-Administration [2]

  • Animals: Adult male Sprague-Dawley rats.

  • Surgery: Implant intravenous catheters for drug self-administration.

  • Training: Train rats to press a lever for food pellet reinforcement on a fixed ratio 1 (FR1) schedule in operant chambers.

  • Methamphetamine Self-Administration:

    • Substitute food pellets with intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion).

    • Sessions are typically 2 hours daily.

  • This compound Treatment:

    • Administer this compound (subcutaneously) at doses found to be effective in locomotor studies prior to the self-administration session.

  • Data Analysis: Measure the number of active and inactive lever presses to determine the effect of this compound on methamphetamine reinforcement.

Visualizations

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle Dopamine_Receptor Dopamine Receptor Vesicle->Dopamine_Receptor Dopamine Release (Reduced) VMAT2->Vesicle Packaging GZ11608 This compound GZ11608->VMAT2 Inhibition Degraded_Dopamine Degraded Dopamine MAO->Degraded_Dopamine

Caption: Mechanism of this compound action as a VMAT2 inhibitor.

Behavioral_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Analysis Animal_Model Sprague-Dawley Rats Habituation Habituation to Test Environment Animal_Model->Habituation Sensitization Methamphetamine Sensitization (10 days) Habituation->Sensitization GZ11608_Admin This compound or Vehicle Administration (s.c. or p.o.) Sensitization->GZ11608_Admin METH_Admin Methamphetamine Administration GZ11608_Admin->METH_Admin 15 min interval Behavioral_Assay Behavioral Assay (e.g., Locomotor Activity) METH_Admin->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for a behavioral study with this compound.

References

GZ-11608 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of GZ-11608, alongside troubleshooting guidance and experimental protocols to support researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

This compound is typically soluble in DMSO, for example, at a concentration of 10 mM. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 15% Kolliphore in saline[1].

Q4: Is this compound stable at room temperature?

While specific quantitative data on room temperature stability is limited, the product is considered stable at ambient temperature for the short duration of ordinary shipping and customs processing. However, for storage, adherence to the recommended refrigerated or frozen conditions is crucial to ensure compound integrity.

Q5: What is the purity of commercially available this compound?

Research-grade this compound has been characterized with a purity of greater than 97% as determined by liquid chromatography-mass spectrometry (LC-MS)[1]. The hydrochloride salt form is typically used for experimental purposes[1].

Stability and Storage Conditions

The stability of this compound is paramount for reproducible experimental outcomes. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

This compound Powder Storage
TemperatureDuration
-20°C3 years
4°C2 years
This compound in Solvent Storage
TemperatureDuration
-80°C6 months
-20°C1 month

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of compound in stock solution upon thawing - Solution may be supersaturated. - Improper storage leading to solvent evaporation.- Gently warm the solution to 37°C and vortex to redissolve. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Ensure vials are sealed tightly to prevent solvent evaporation.
Inconsistent experimental results - Compound degradation due to improper storage. - Repeated freeze-thaw cycles. - Inaccurate solution concentration.- Always store this compound at the recommended temperatures. - Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. - Recalibrate your equipment and verify the concentration of your stock solution.
Low or no compound activity - Compound may have degraded. - Incorrect formulation for the specific experiment.- Use a fresh vial of this compound powder to prepare a new stock solution. - For in vivo studies, ensure the formulation is appropriate for the route of administration. A vehicle of 15% Kolliphore in saline has been used successfully for subcutaneous injections[1].
Difficulty dissolving the compound - Incorrect solvent. - Compound has low solubility in the chosen solvent at the desired concentration.- this compound is reported to be soluble in DMSO. - Try gentle warming and vortexing. If insolubility persists, consider a different solvent system or a lower concentration.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on a method described for subcutaneous administration in rats[1].

Materials:

  • This compound (hydrochloride salt)

  • Kolliphore (e.g., Kolliphor® EL, formerly Cremophor EL)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare a 15% Kolliphore solution in sterile saline. For example, to make 10 mL of vehicle, add 1.5 mL of Kolliphore to 8.5 mL of sterile saline.

  • Add the this compound powder to the 15% Kolliphore in saline vehicle to achieve the desired final concentration.

  • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution.

  • The resulting solution can be administered via subcutaneous injection at a volume of 1 ml/kg[1].

Visualized Signaling Pathway and Workflow

This compound is a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2)[2][3]. VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles. By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synapse. This mechanism is particularly relevant in the context of methamphetamine, which induces a surge in dopamine release.

GZ11608_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron DOPA L-DOPA DA_cyto Cytoplasmic Dopamine DOPA->DA_cyto DDC Vesicle Synaptic Vesicle DA_cyto->Vesicle Packaging MAO MAO DA_cyto->MAO Degradation DA_vesicular Vesicular Dopamine Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metabolites Metabolites MAO->Metabolites VMAT2 VMAT2 VMAT2->Vesicle GZ11608 This compound GZ11608->VMAT2 Inhibition

Caption: Mechanism of action of this compound as a VMAT2 inhibitor.

The following diagram illustrates a general experimental workflow for evaluating the effect of this compound on methamphetamine-induced behaviors, based on preclinical studies[1].

GZ11608_Workflow cluster_workflow Experimental Workflow start Start: Animal Acclimation sensitization Methamphetamine Sensitization Phase (Repeated Dosing) start->sensitization gz11608_admin This compound Administration (e.g., 15 min prior to METH) sensitization->gz11608_admin meth_admin Methamphetamine or Saline Administration gz11608_admin->meth_admin behavioral_test Behavioral Testing (e.g., Locomotor Activity) meth_admin->behavioral_test washout Washout Period (2-3 days) behavioral_test->washout data_analysis Data Analysis behavioral_test->data_analysis washout->gz11608_admin Repeat with different doses

Caption: Workflow for in vivo behavioral studies with this compound.

References

Minimizing variability in GZ-11608 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with GZ-11608.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It acts by competitively inhibiting the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2] This action decreases the amount of dopamine released in response to substances like methamphetamine.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

For in vivo experiments, this compound can be converted to a hydrochloride salt and dissolved in saline.[1] For in vitro assays, the specific buffer system of the assay should be used. It is recommended to store the compound under conditions specified by the supplier, typically protected from light and moisture.

Q3: What are the key binding affinities and functional values for this compound?

Key quantitative data for this compound are summarized in the table below.

ParameterValueDescription
Ki25 nMAffinity for VMAT2.[1][2]
EC50620 nMPotency for releasing vesicular dopamine.[1][2]
Selectivity92–1180-foldSelectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels.[1][2]
Schild Regression Slope0.9 ± 0.13Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2]

Q4: Does this compound show abuse liability?

Studies have shown that this compound does not act as a reinforcer nor does it substitute for methamphetamine, suggesting a low abuse liability.[1][2]

Q5: Is there evidence of tolerance developing to the effects of this compound?

Current research suggests that tolerance does not develop to the efficacy of this compound in decreasing the behavioral effects of methamphetamine.[2][3]

Troubleshooting Guides

Issue 1: High variability in locomotor activity results between subjects.

  • Question: We are observing significant variability in locomotor activity in our rat model when studying methamphetamine sensitization with this compound. What could be the cause?

  • Answer: High variability in behavioral assays can stem from several factors.

    • Acclimation: Ensure all animals have undergone a sufficient acclimation period to the housing and testing environments. A habituation session in the testing chamber before the start of injections is crucial.[1]

    • Animal Handling: Consistent and gentle handling of the animals is critical to minimize stress, which can impact locomotor activity.

    • Drug Administration: Verify the accuracy and consistency of the administered doses of both this compound and methamphetamine. The timing between injections and placement in the activity chamber should be strictly controlled.[1] A washout period of 2-3 days between different doses of this compound is recommended to avoid drug accumulation.[1]

    • Environmental Factors: The experiments should be conducted during the same light phase for all subjects.[1] Ensure that temperature, lighting, and noise levels in the testing room are stable and consistent across all experimental sessions.

Issue 2: Inconsistent results in methamphetamine self-administration studies.

  • Question: Our results for this compound's effect on methamphetamine self-administration are not consistent. What should we check?

  • Answer: In addition to the points mentioned for locomotor activity, self-administration experiments have their own specific variables to control.

    • Catheter Patency: Regularly check the patency of the intravenous catheters to ensure proper drug delivery.

    • Training Criteria: All animals should be trained to a stable baseline of responding before the introduction of this compound. Ensure the criteria for stable responding are clearly defined and consistently met.

    • Food Restriction: If the animals are food-restricted, maintain their body weight at a consistent percentage of their free-feeding weight (e.g., 85%).[1]

    • Control Groups: To ensure the effects of this compound are specific to methamphetamine reinforcement, include a control group that responds for a different reinforcer, such as food pellets, under a similar fixed-ratio schedule.[1]

Issue 3: Unexpected outcomes in in vitro VMAT2 binding or uptake assays.

  • Question: We are seeing inconsistent inhibition of VMAT2 in our isolated synaptic vesicle preparations with this compound. What could be the problem?

  • Answer: In vitro assays require careful control of the experimental conditions.

    • Vesicle Preparation: The quality and consistency of the isolated synaptic vesicles are paramount. Ensure the preparation protocol is followed precisely each time to maintain vesicle integrity.

    • Incubation Times and Temperatures: The incubation times and temperatures for preloading vesicles with radiolabeled dopamine and for the subsequent treatment with methamphetamine and this compound must be strictly adhered to.[1] For example, a pre-incubation of 8 minutes at 37°C has been used for methamphetamine-evoked release studies.[1]

    • Reagent Concentrations: Double-check the final concentrations of all reagents in the assay tubes, including radiolabeled substrates, inhibitors, and the test compound this compound.

    • Nonspecific Binding/Uptake: To accurately determine specific VMAT2 activity, ensure that control tubes for nonspecific uptake are included. For instance, using inhibitors for other transporters like the dopamine transporter (DAT) and serotonin transporter (SERT) can help isolate VMAT2-specific effects.[1]

Experimental Protocols & Visualizations

This compound Mechanism of Action

This compound acts as a competitive inhibitor at the VMAT2 transporter on synaptic vesicles. This prevents the loading of dopamine (DA) into the vesicles, thereby reducing the amount of DA released into the synapse upon stimulation by agents like methamphetamine (METH).

GZ11608_Mechanism cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle METH Methamphetamine (METH) DA_cyto Cytosolic Dopamine (DA) METH->DA_cyto Reverses DAT VMAT2 VMAT2 DA_cyto->VMAT2 Uptake DA_vesicle Vesicular DA VMAT2->DA_vesicle Loading DA_release Dopamine Release DA_vesicle->DA_release Exocytosis GZ11608 This compound GZ11608->VMAT2 Competitive Inhibition Synapse Synaptic Cleft

Caption: Mechanism of this compound competitive inhibition at VMAT2.

In Vivo Experimental Workflow: Methamphetamine Sensitization

The following protocol outlines a general procedure for assessing the effect of this compound on methamphetamine-induced locomotor sensitization in rats, based on published methods.[1]

  • Animal Acclimation and Habituation:

    • Acclimate rats to the housing facility for at least one week.

    • On day 0, habituate the animals to the locomotor activity chambers for 60 minutes without any injections.

  • Sensitization Phase (Days 1-10):

    • Divide animals into two main groups: Saline and Methamphetamine.

    • Administer daily subcutaneous (s.c.) injections of either saline (1 ml/kg) or methamphetamine (1 mg/kg).

    • Immediately after injection, place the animals in the activity chambers and record locomotor activity for 60 minutes.

  • Washout Period:

    • Allow for a washout period of 2-3 days after the sensitization phase where no injections are given.

  • This compound Challenge Phase:

    • Employ a within-subjects design for this compound administration.

    • On test days, administer a specific dose of this compound (s.c.).

    • After a set pretreatment time (e.g., 15 minutes), administer the original sensitizing agent (saline or methamphetamine).

    • Immediately place the animals in the chambers and record activity for 60 minutes.

    • Ensure a washout period of 2-3 days between different doses of this compound.

GZ11608_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation habituation Habituation to Chambers (Day 0, 60 min) acclimation->habituation sensitization Sensitization Phase (Days 1-10) Daily METH or Saline (s.c.) + 60 min Activity Test habituation->sensitization washout1 Washout Period (2-3 days) sensitization->washout1 gz_challenge This compound Challenge (Within-Subjects Design) washout1->gz_challenge gz_dose Administer this compound (s.c.) gz_challenge->gz_dose pretreatment Pretreatment Interval (e.g., 15 min) gz_dose->pretreatment meth_injection Administer METH or Saline (s.c.) pretreatment->meth_injection activity_test Record Locomotor Activity (60 min) meth_injection->activity_test washout2 Washout Period (2-3 days) activity_test->washout2 next_dose Test Next this compound Dose or End washout2->next_dose next_dose->gz_dose Next Dose end End next_dose->end End

Caption: Workflow for a methamphetamine sensitization study with this compound.

References

Technical Support Center: GZ-11608 In Vivo Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZ-11608, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor. The focus of this guide is to address challenges related to its solubility for successful in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein responsible for packaging monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound decreases the loading of these neurotransmitters into vesicles, thereby reducing their release into the synapse.[1][2]

Q2: What are the known in vivo formulations for this compound?

A2: A successfully used formulation for this compound in rats for oral gavage, intravenous, and subcutaneous administration is a solution of 15% Kolliphor® EL (formerly Cremophor® EL) in 85% saline.[1]

Q3: What is the known solubility of this compound in common laboratory solvents?

Q4: What are some general strategies if I encounter solubility issues with this compound?

A4: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance solubility and bioavailability for in vivo studies. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. It is crucial to assess the tolerability and potential physiological effects of any vehicle in your animal model.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for in vivo experiments.

Problem Potential Cause Troubleshooting Suggestions
This compound precipitates out of solution upon addition to an aqueous vehicle (e.g., saline, PBS). This compound has low aqueous solubility.1. Prepare a stock solution in an organic solvent: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO.[3] 2. Use a co-solvent system: Gradually add the organic stock solution to the aqueous vehicle while vortexing to maintain solubility. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals. 3. Utilize a surfactant-based vehicle: A formulation containing a surfactant like Kolliphor® EL or Tween® 80 can help to create a stable microemulsion or micellar solution.[1]
The prepared formulation is cloudy or contains visible particles. The compound has not fully dissolved or has precipitated.1. Sonication: Use a bath sonicator to aid in the dissolution of the compound. 2. Gentle warming: Gently warm the solution to increase solubility. Be cautious and ensure the compound is stable at elevated temperatures. 3. Increase the proportion of the solubilizing agent: If using a co-solvent or surfactant, a modest increase in its concentration may improve solubility. However, always consider the potential for vehicle-induced toxicity.
High variability in experimental results between animals. Inconsistent drug exposure due to poor or variable absorption of the formulation.1. Ensure a homogenous formulation: If administering a suspension, ensure it is well-mixed before and during dosing to provide a consistent dose to each animal. 2. Optimize the formulation for bioavailability: Consider formulations known to enhance the absorption of poorly soluble drugs, such as self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations. 3. Control for food effects: The presence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble compounds. Standardize the fasting and feeding schedule of your animals.
Adverse events or toxicity observed in the vehicle control group. The chosen vehicle or excipients are not well-tolerated by the animal model.1. Reduce the concentration of the organic solvent or surfactant: Use the lowest effective concentration of any excipient. 2. Consult literature for well-tolerated vehicles: Research established and safe vehicles for your specific animal model and route of administration. 3. Run a vehicle tolerability study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals to assess for any adverse effects.

Experimental Protocols

Protocol 1: Preparation of this compound in a Kolliphor® EL/Saline Vehicle

This protocol is based on a formulation reported for in vivo studies in rats.[1]

Materials:

  • This compound

  • Kolliphor® EL (Cremophor® EL)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amounts: Determine the total volume of the formulation needed and the desired final concentration of this compound.

  • Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing 15 parts Kolliphor® EL with 85 parts sterile saline (e.g., for 1 mL of vehicle, mix 150 µL of Kolliphor® EL with 850 µL of saline).

  • Vortex the vehicle: Mix the Kolliphor® EL and saline thoroughly by vortexing until a homogenous solution is formed.

  • Dissolve this compound: Weigh the required amount of this compound and add it to the prepared vehicle.

  • Vortex to dissolve: Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, use a bath sonicator for a short period to aid dissolution.

  • Final check: Visually inspect the solution to ensure it is clear and free of any particulates before administration.

Protocol 2: General Protocol for a Co-Solvent Formulation (e.g., DMSO/Saline)

This is a general guideline for preparing a co-solvent formulation. The final concentration of DMSO should be minimized and tested for tolerability.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Dissolve this compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).[3] Ensure the compound is fully dissolved.

  • Calculate dilutions: Determine the volume of the DMSO stock solution and the aqueous vehicle needed to achieve the desired final concentration of this compound and an acceptable final concentration of DMSO (typically ≤10%).

  • Prepare the final formulation: While vortexing the aqueous vehicle (saline or PBS), slowly add the calculated volume of the this compound DMSO stock solution dropwise.

  • Continue mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity.

  • Inspect the solution: Observe the solution for any signs of precipitation. If the solution is not clear, the formulation may not be suitable at that concentration.

Visualizations

GZ11608_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Cytoplasm Cytoplasm Monoamines (e.g., Dopamine) Synaptic_Vesicle Synaptic Vesicle VMAT2 Cytoplasm:f1->Synaptic_Vesicle:f1 Vesicular Uptake Synaptic_Cleft_Monoamines Reduced Monoamine Release Synaptic_Vesicle->Synaptic_Cleft_Monoamines Exocytosis GZ11608 This compound GZ11608->Synaptic_Vesicle:f1 Inhibits Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Prepare this compound for in vivo experiment dissolution_check Is the compound fully dissolved in the chosen vehicle? start->dissolution_check precipitation_check Does precipitation occur upon addition to aqueous buffer? dissolution_check->precipitation_check Yes troubleshoot_dissolution 1. Use a co-solvent (e.g., DMSO). 2. Use a surfactant-based vehicle. 3. Apply sonication/gentle warming. dissolution_check->troubleshoot_dissolution No administer Administer formulation to animals precipitation_check->administer No troubleshoot_precipitation 1. Prepare stock in organic solvent. 2. Use a surfactant vehicle (e.g., Kolliphor EL). 3. Optimize co-solvent percentage. precipitation_check->troubleshoot_precipitation Yes variability_check Are the experimental results showing high variability? administer->variability_check success Successful Experiment variability_check->success No troubleshoot_variability 1. Ensure homogenous formulation. 2. Optimize for bioavailability (e.g., SEDDS). 3. Standardize feeding schedule. variability_check->troubleshoot_variability Yes troubleshoot_dissolution->start troubleshoot_precipitation->start troubleshoot_variability->start Reformulate

References

Navigating hERG Channel Interactions: A Technical Comparison of GZ-11608 and GZ-793A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the vesicular monoamine transporter-2 (VMAT2) inhibitors GZ-11608 and GZ-793A, understanding their differential interaction with the human Ether-à-go-go-Related Gene (hERG) channel is critical for assessing cardiac safety. This technical support center provides a comparative overview, troubleshooting guidance for common experimental hurdles, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in hERG channel interaction between this compound and GZ-793A?

A1: GZ-793A was found to inhibit hERG channels, a characteristic linked to potential cardiotoxicity, which ultimately led to the discontinuation of its clinical development.[1] In contrast, this compound was specifically designed to mitigate this hERG interaction.[1] It exhibits a high degree of selectivity for its target, VMAT2, over the hERG channel.[1][2]

Q2: How significant is this compound's selectivity for VMAT2 over the hERG channel?

A2: this compound demonstrates a high selectivity for VMAT2, with a selectivity ratio of 92–1180-fold over the hERG channel, as well as over nicotinic receptors and the dopamine transporter.[1][2] This high selectivity suggests a significantly lower risk of hERG-related side effects.[1][2]

Q3: Is there a quantitative measure of hERG inhibition for GZ-793A?

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data for this compound and GZ-793A, highlighting the key differences in their pharmacological profiles.

CompoundTargetAffinity (Ki)hERG SelectivityNotes
This compound VMAT225 nM[1][2]92–1180-fold over hERG[1][2]Developed to have diminished hERG interaction.
GZ-793A VMAT229 nMNot Quantified (Known Inhibitor)Development discontinued due to hERG-related cardiotoxicity.[1]

Experimental Protocols

Accurate assessment of hERG channel interaction is paramount. Below are detailed methodologies for two standard assays.

[³H]dofetilide Binding Assay for hERG Inhibition

This competitive binding assay is a common method to screen for hERG channel blockers.

Objective: To determine the binding affinity of a test compound to the hERG channel by measuring the displacement of a radiolabeled ligand, [³H]dofetilide.

Materials:

  • HEK-293 cells stably expressing the hERG channel

  • Cell membrane preparations from these cells

  • [³H]dofetilide (radioligand)

  • Test compounds (this compound or GZ-793A)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing hERG and prepare membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]dofetilide, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of [³H]dofetilide binding (IC50) by plotting the data and fitting to a dose-response curve.

GZ_hERG_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis hERG_cells hERG-expressing HEK-293 Cells membranes Cell Membrane Preparation hERG_cells->membranes Homogenization & Centrifugation setup Assay Setup: Membranes + [3H]dofetilide + Test Compound membranes->setup incubation Incubation setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination counting->analysis GZ_Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_output Output cell_prep Cell Plating giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep Pipette Pulling & Filling pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording whole_cell->baseline compound_app Compound Application baseline->compound_app data_acq Data Acquisition compound_app->data_acq analysis IC50 Calculation data_acq->analysis

References

Potential for GZ-11608 tolerance development in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the long-term use of GZ-11608, with a specific focus on the potential for tolerance development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It competitively inhibits the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2] This action decreases the amount of dopamine available for release into the synapse, thereby modulating dopaminergic neurotransmission.[1] this compound exhibits high selectivity for VMAT2 over other targets like the dopamine transporter (DAT), nicotinic receptors, and hERG channels, suggesting a lower potential for off-target side effects.[1][2]

Q2: Has tolerance to the effects of this compound been observed in long-term studies?

Preclinical studies have shown that tolerance does not develop to the efficacy of this compound in decreasing the behavioral effects of methamphetamine.[1][2][3][4] In behavioral studies, this compound consistently reduced methamphetamine-sensitized locomotor activity, methamphetamine self-administration, and reinstatement of methamphetamine-seeking behavior over repeated administrations.[1][2]

Q3: How was the lack of tolerance to this compound determined experimentally?

The absence of tolerance was primarily evaluated in rodent models of methamphetamine addiction. Key experiments included:

  • Methamphetamine Self-Administration: Rats were trained to self-administer methamphetamine. This compound was administered to determine its effect on the rate of self-administration over time. The effect of this compound did not diminish with repeated dosing.[1][2]

  • Methamphetamine-Sensitized Locomotor Activity: The ability of this compound to reduce hyperlocomotor activity induced by repeated methamphetamine administration was assessed. The suppressive effect of this compound on locomotor activity was maintained throughout the study.[1][2]

  • Reinstatement of Methamphetamine-Seeking Behavior: After extinction of methamphetamine self-administration, the ability of this compound to prevent the reinstatement of drug-seeking behavior triggered by cues or a priming dose of methamphetamine was evaluated. This compound's efficacy in preventing relapse was sustained.[1][2]

Q4: Are there any concerns about the long-term safety of this compound?

This compound was developed as a successor to GZ-793A, another VMAT2 inhibitor that showed potential cardiotoxicity due to inhibition of hERG channels.[1][2] this compound was specifically designed to have a lower affinity for hERG channels, thereby reducing the risk of cardiac side effects.[1][2] Studies have shown that this compound does not exacerbate methamphetamine-induced dopamine depletion, suggesting it does not produce neurotoxicity in the context of its intended use.[1][2]

Troubleshooting Guide

Issue: Diminished efficacy of this compound is observed in our long-term rodent study.

Potential Causes and Troubleshooting Steps:

  • Pharmacokinetic Issues:

    • Metabolic Changes: While not reported for this compound, long-term administration of some compounds can induce metabolic enzymes, leading to faster clearance.

      • Recommendation: Conduct pharmacokinetic analysis at different time points in your study to ensure that the plasma and brain concentrations of this compound remain within the therapeutic range.

    • Drug Administration: Inconsistent administration (e.g., variable injection volumes, incorrect route of administration) can lead to variable drug exposure.

      • Recommendation: Ensure consistent and accurate drug administration procedures. For oral gavage, verify proper placement. For injections, ensure the full dose is delivered.

  • Experimental Design:

    • Behavioral Compensation: Animals may develop alternative behavioral strategies to overcome the effects of the drug.

      • Recommendation: Analyze the pattern of behavioral responses in detail. Consider incorporating alternative behavioral assays to get a more complete picture of the drug's effects.

    • Changes in Reinforcement Value: The reinforcing properties of the substance this compound is being tested against (e.g., methamphetamine) may change over the course of the study.

      • Recommendation: Include control groups that receive the reinforcer without this compound to monitor for any baseline changes in behavior.

  • Drug Stability:

    • Improper Storage: this compound may degrade if not stored under the recommended conditions.

      • Recommendation: Verify the storage conditions (temperature, light exposure) of your this compound stock and working solutions. Prepare fresh solutions regularly.

Data on this compound Efficacy Over Time

Parameter Experimental Model Observation Conclusion Reference
Efficacy in reducing methamphetamine self-administration Rat model of intravenous self-administrationThe effect of this compound was not surmounted by increasing the unit dose of methamphetamine.No tolerance observed[1][2]
Effect on methamphetamine-sensitized locomotor activity Rat model of psychostimulant-induced hyperactivityThis compound consistently decreased locomotor activity over repeated administrations.No tolerance observed[1][2]
Prevention of reinstatement of drug-seeking Rat model of relapseThis compound reduced cue- and methamphetamine-induced reinstatement.Efficacy is maintained[1][2]

Experimental Protocols

Assessment of Tolerance to this compound in a Methamphetamine Self-Administration Model

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Surgery: Rats are surgically implanted with intravenous catheters.

    • Acquisition of Self-Administration: Rats are trained to press a lever to receive an infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule. Training continues until a stable baseline of responding is achieved.

    • This compound Treatment: Once stable responding is established, rats are pretreated with this compound or vehicle prior to the self-administration sessions.

    • Tolerance Assessment: this compound is administered daily for a predetermined period (e.g., 5-10 days). The number of methamphetamine infusions earned per session is recorded. A lack of a significant increase in the number of infusions over the treatment period indicates an absence of tolerance.

  • Data Analysis: The number of methamphetamine infusions is analyzed using a repeated-measures analysis of variance (ANOVA) to compare responding across treatment days.

Visualizations

GZ11608_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DA_cyto Cytosolic Dopamine METH->DA_cyto Releases from vesicles DAT DAT METH->DAT Reverses DAT VMAT2 VMAT2 DA_cyto->VMAT2 Uptake into vesicle DA_cyto->DAT Efflux Vesicle Synaptic Vesicle DA_vesicular Vesicular Dopamine VMAT2->DA_vesicular GZ11608 This compound GZ11608->VMAT2 Inhibits DA_synapse Synaptic Dopamine DAT->DA_synapse Receptor Dopamine Receptors DA_synapse->Receptor Binds

Caption: Mechanism of this compound action at the presynaptic terminal.

Tolerance_Assessment_Workflow cluster_protocol Experimental Protocol for Tolerance Assessment start Start: Stable Methamphetamine Self-Administration Baseline pretreatment Daily Pretreatment with This compound or Vehicle start->pretreatment session Daily Methamphetamine Self-Administration Session pretreatment->session record Record Number of Infusions per Session session->record repeat Repeat for 5-10 Days record->repeat repeat->pretreatment Yes analysis Statistical Analysis (e.g., repeated measures ANOVA) repeat->analysis No end Conclusion on Tolerance analysis->end

Caption: Workflow for assessing this compound tolerance.

References

GZ-11608 Effects on Food-Maintained Responding: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the effects of GZ-11608 on food-maintained responding. It includes troubleshooting guides and frequently asked questions to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on food-maintained responding?

A1: Preclinical studies have shown that this compound does not decrease responding for food reinforcement.[1] This suggests that at doses effective in reducing methamphetamine self-administration, this compound does not suppress appetite or the motivation to work for a food reward, indicating its specificity for drug-seeking behavior over natural rewards.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] By inhibiting VMAT2, this compound prevents the loading of monoamines, such as dopamine, into synaptic vesicles, thereby reducing their release into the synapse.[3][4] It competitively inhibits methamphetamine-evoked vesicular dopamine release.[1][2]

Q3: How does the effect of this compound on food-maintained responding compare to its effect on drug-seeking behavior?

A3: this compound specifically decreases methamphetamine-sensitized locomotor activity, methamphetamine self-administration, and reinstatement of methamphetamine-seeking behavior.[1][2] The lack of effect on food-maintained responding highlights the compound's selectivity for behaviors motivated by addictive drugs over those motivated by natural reinforcers.[1]

Q4: What are the pharmacokinetic properties of this compound?

A4: this compound exhibits linear pharmacokinetics and rapid brain penetration, which are favorable characteristics for a centrally acting therapeutic agent.[1][2]

Troubleshooting Guide

Problem: I am observing a decrease in food-maintained responding in my experiment after administering this compound.

  • Possible Cause 1: Dose is too high. While the cited studies show no effect at behaviorally active doses for reducing drug-seeking, it is possible that higher, supra-pharmacological doses could have off-target effects or produce general motor impairment that might be interpreted as a decrease in food-maintained responding.

    • Solution: Conduct a dose-response study to determine if the effect is dose-dependent. Include doses that are effective in drug-seeking models and observe for any signs of sedation or motor impairment.

  • Possible Cause 2: Differences in experimental protocol. The original studies used a specific food reinforcement schedule (Fixed Ratio 5) and food pellets.[1] Different schedules of reinforcement or types of food rewards could potentially alter the outcome.

    • Solution: Carefully review your experimental protocol and compare it to the published methodology. Consider if the motivational state of your animals (e.g., level of food restriction) is comparable.

  • Possible Cause 3: Compound stability and administration. Ensure the this compound solution is properly prepared, stored, and administered. Degradation of the compound or incorrect dosing could lead to unexpected results.

    • Solution: Verify the integrity of your this compound stock. Confirm the accuracy of your dosing calculations and administration technique.

Problem: I am not seeing the expected specificity of this compound (i.e., it is affecting both food and drug responding).

  • Possible Cause 1: Insufficient animal training. Animals may not be adequately trained on the food self-administration task, leading to unstable baseline responding.

    • Solution: Ensure that animals have reached a stable baseline of responding for food before initiating drug treatment. This is typically defined as a certain number of sessions with minimal variability in responding.

  • Possible Cause 2: Overlapping neural circuits. While this compound shows specificity, the neural circuits governing food and drug reward can overlap. Individual differences in animal subjects could lead to varied responses.

    • Solution: Increase your sample size to account for individual variability. Analyze individual animal data to identify any outliers or subgroups that may be responding differently.

Data Presentation

Table 1: Summary of this compound Effects on Food-Maintained Responding

Experimental ParameterDetailsFindingCitation
Compound This compoundNo significant decrease in food-maintained responding.[1]
Subjects RatsN/A[1]
Reinforcement Schedule Fixed Ratio 5 (FR5)N/A[1]
Reinforcer 45 mg food pelletsN/A[1]
Comparison Effective at reducing methamphetamine self-administration.Demonstrates specificity for drug vs. natural reward.[1]

Experimental Protocols

Food-Maintained Responding in Rats

This protocol is based on the methodology described in the primary literature to assess the effect of this compound on responding for a food reinforcer.[1]

  • Subjects: Male Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.

  • Food Restriction: To motivate responding, rats are food-restricted to maintain approximately 85% of their free-feeding body weight. Water is available ad libitum in the home cage.

  • Training:

    • Rats are trained to press a designated "active" lever for the delivery of a 45 mg food pellet. The other lever is designated as "inactive" and has no programmed consequences.

    • Training begins on a continuous reinforcement (Fixed Ratio 1; FR1) schedule, where every lever press results in a food pellet.

    • Once responding is acquired, the schedule is gradually increased to a Fixed Ratio 5 (FR5), where five lever presses are required for each food pellet.

    • Training sessions are typically one hour long and conducted daily.

    • A stable baseline of responding is established when the number of reinforcers earned does not vary by more than 15% over three consecutive days.

  • Drug Administration:

    • This compound or vehicle is administered prior to the experimental session. The pretreatment time should be based on the pharmacokinetic profile of the compound.

    • A within-subject design is often used, where each animal receives all treatment conditions in a counterbalanced order.

  • Testing:

    • Following drug or vehicle administration, rats are placed in the operant chambers for a one-hour session.

    • The number of responses on both the active and inactive levers, as well as the number of food pellets earned, are recorded.

  • Data Analysis:

    • Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound and vehicle on food-maintained responding.

Visualizations

GZ11608_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Cytosol Dopamine (DA) VMAT2 VMAT2 Dopamine_Cytosol->VMAT2 Transport into vesicle Synaptic_Vesicle Synaptic Vesicle (with DA) VMAT2->Synaptic_Vesicle DA_Synapse DA Synaptic_Vesicle->DA_Synapse Release GZ11608 This compound GZ11608->VMAT2 Inhibits Dopamine_Receptor Dopamine Receptor DA_Synapse->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect

Caption: this compound inhibits VMAT2, reducing dopamine release.

Food_Maintained_Responding_Workflow cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Subjects Rats (Food Restricted) FR1 FR1 Training (Continuous Reinforcement) Subjects->FR1 Apparatus Operant Chamber (Lever, Pellet Dispenser) Apparatus->FR1 FR5 FR5 Training (Fixed Ratio 5) FR1->FR5 Baseline Stable Baseline Responding FR5->Baseline Administration Administer this compound or Vehicle Baseline->Administration Session 1-hour Operant Session Administration->Session Data_Collection Record: - Active Lever Presses - Inactive Lever Presses - Pellets Earned Session->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Determine Effect on Food-Maintained Responding Stats->Conclusion

Caption: Workflow for food-maintained responding experiments.

References

Validation & Comparative

GZ-11608 vs. GZ-793A: A Comparative Analysis of Two VMAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new-generation VMAT2 inhibitor, GZ-11608, demonstrates a superior safety profile while maintaining potent efficacy in preclinical models of methamphetamine addiction compared to its predecessor, GZ-793A. This comparative analysis provides a detailed overview of their respective pharmacological properties, supported by experimental data, for researchers and drug development professionals.

Both this compound and GZ-793A are selective inhibitors of the vesicular monoamine transporter-2 (VMAT2), a critical protein for the packaging of neurotransmitters like dopamine into synaptic vesicles. By inhibiting VMAT2, these compounds disrupt the neurochemical effects of methamphetamine, reducing its rewarding properties and the likelihood of relapse. While both molecules have shown promise in preclinical studies, key differences in their pharmacological profiles, particularly concerning off-target effects, set them apart.

Executive Summary of Comparative Data

ParameterThis compoundGZ-793A
VMAT2 Inhibition (Ki) 25 nM[1][2]29 nM
Dopamine Release (EC50) 620 nM[1][2]High-affinity site: 15.5 nM, Low-affinity site: 29.3 µM[3]
hERG Channel Inhibition Significantly reducedYes, suggesting potential cardiotoxicity[1][4]
Pharmacokinetics Linear pharmacokinetics, rapid brain penetration[1][2]Orally active, but bioavailability information is limited[5]
Clinical Development Status Considered a promising lead for methamphetamine use disorder[1][2]Development halted due to potential cardiac liabilities[4]

Mechanism of Action: VMAT2 Inhibition

Both this compound and GZ-793A exert their therapeutic effects by inhibiting VMAT2. This transporter is responsible for sequestering cytosolic monoamines, such as dopamine, into synaptic vesicles. Methamphetamine reverses the action of VMAT2, leading to a massive, non-vesicular release of dopamine into the synapse, which is central to its addictive properties. By inhibiting VMAT2, this compound and GZ-793A prevent this methamphetamine-induced dopamine efflux.

cluster_presynaptic Presynaptic Terminal METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Reverses DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Transport DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packaging GZ This compound / GZ-793A GZ->VMAT2 Inhibits

Signaling pathway of VMAT2 inhibition.

Comparative Efficacy in Preclinical Models

Studies in rodent models of methamphetamine self-administration have demonstrated the efficacy of both compounds in reducing drug-seeking behavior.

GZ-793A has been shown to dose-dependently decrease methamphetamine self-administration in rats when administered both subcutaneously and orally.[2][5] For instance, oral administration of GZ-793A at doses of 120 and 240 mg/kg resulted in a significant reduction in methamphetamine intake.[5]

This compound also effectively decreases methamphetamine self-administration and, importantly, this effect was not overcome by increasing the unit dose of methamphetamine.[1][2] Furthermore, this compound was found to reduce cue- and methamphetamine-induced reinstatement of drug-seeking behavior, suggesting its potential to prevent relapse.[1][2]

A Critical Divergence: The Safety Profile

The key differentiating factor between this compound and GZ-793A lies in their off-target effects, specifically their interaction with the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

GZ-793A was found to inhibit hERG channels, raising significant safety concerns and ultimately leading to the discontinuation of its development as a potential therapeutic.[1][4]

In contrast, This compound was specifically designed to mitigate this risk by replacing the piperidine ring of GZ-793A with a phenylalkyl group.[1] This structural modification resulted in a compound with significantly reduced affinity for the hERG channel, thereby presenting a much-improved safety profile.[1] this compound exhibited high selectivity for VMAT2 over other targets, including nicotinic receptors and the dopamine transporter.[1][2]

Experimental Protocols

Vesicular Monoamine Transporter-2 (VMAT2) Inhibition Assay

The affinity of the compounds for VMAT2 is typically determined through competitive binding assays using radiolabeled ligands, such as [³H]dihydrotetrabenazine, in preparations of synaptic vesicles isolated from rodent striatum. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

start Start prep Prepare striatal synaptic vesicles start->prep end Calculate Ki incubate Incubate vesicles with [3H]dihydrotetrabenazine and varying concentrations of test compound prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter measure Measure radioactivity of filters filter->measure analyze Determine IC50 measure->analyze analyze->end

Workflow for VMAT2 inhibition assay.

Dopamine Release Assay

The ability of the compounds to evoke or inhibit methamphetamine-induced dopamine release is assessed using isolated synaptic vesicles preloaded with [³H]dopamine. The amount of radioactivity released from the vesicles into the surrounding buffer is measured over time in the presence of varying concentrations of the test compound, with or without methamphetamine.

Methamphetamine Self-Administration in Rats

This behavioral assay is used to evaluate the reinforcing effects of methamphetamine and the ability of the test compounds to reduce these effects. Rats are surgically implanted with intravenous catheters and trained to press a lever to receive infusions of methamphetamine. Once stable responding is established, the effects of various doses of the test compound (administered, for example, subcutaneously or orally) on the number of methamphetamine infusions self-administered are determined.

Conclusion

While both this compound and GZ-793A are potent and selective VMAT2 inhibitors with demonstrated efficacy in preclinical models of methamphetamine addiction, this compound represents a significant advancement due to its improved safety profile. The targeted chemical modification to reduce hERG channel liability has yielded a promising lead compound for the development of a pharmacotherapy for methamphetamine use disorder. Future research will likely focus on the continued preclinical and potential clinical development of this compound.

References

A Comparative Guide to GZ-11608 and Tetrabenazine as VMAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for subsequent release.[1][2] Inhibition of VMAT2 leads to the depletion of these neurotransmitters, a mechanism that has been therapeutically exploited for the management of hyperkinetic movement disorders.[2] This guide provides a detailed comparison of two prominent VMAT2 inhibitors: tetrabenazine, an established therapeutic agent, and GZ-11608, a novel investigational compound.

Tetrabenazine is a reversible VMAT2 inhibitor that has been approved for the treatment of chorea associated with Huntington's disease.[3][4][5][6] this compound is a potent and selective VMAT2 inhibitor that has been investigated for its potential in treating methamphetamine use disorder.[7][8] This document will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and provide visual representations of relevant pathways and workflows.

Mechanism of Action

Both this compound and tetrabenazine exert their effects by inhibiting VMAT2, which leads to a reduction in the vesicular storage and subsequent release of monoamine neurotransmitters.[1][4][7][9] By depleting dopamine in the striatum, these inhibitors can modulate the "stop" and "go" signals in the motor pathways, thereby reducing hyperkinetic movements.[10]

Tetrabenazine binds reversibly to VMAT2.[9] Structural studies have shown that tetrabenazine locks VMAT2 in an occluded conformation, preventing the transport of monoamines.[4][11] this compound also acts as a competitive inhibitor at VMAT2.[7]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and tetrabenazine from preclinical and clinical studies.

Table 1: In Vitro VMAT2 Binding and Functional Activity

ParameterThis compoundTetrabenazine/MetabolitesReference
VMAT2 Binding Affinity (Ki) 25 nM1.34 nM (Tetrabenazine)3.96 nM ((+)-α-HTBZ)18 ± 4 nM (DTBZ)[7][9][12]
VMAT2 Inhibition (IC50) Not explicitly reported~100-200 nM (inhibition of dopamine uptake)[9]
Vesicular Dopamine Release (EC50) 620 nMNot reported[7]

Note: HTBZ (dihydrotetrabenazine) and DTBZ (dihydrotetrabenazine) are active metabolites of tetrabenazine.

Table 2: Pharmacokinetic Properties

ParameterThis compoundTetrabenazineReference
Brain Penetration RapidRapid[7]
Oral Bioavailability LowLow (~5-10%)[9]
Metabolism Not detailedExtensively metabolized to active metabolites (α-HTBZ and β-HTBZ)[4]
Half-life Not detailed~2-8 hours (active metabolites)[9]

Table 3: Preclinical and Clinical Efficacy

ApplicationThis compoundTetrabenazineReference
Preclinical Model (Methamphetamine Self-Administration) Decreased methamphetamine self-administration and reinstatementNot reported for this model[7]
Clinical Application (Chorea in Huntington's Disease) Not clinically tested for this indicationSignificant reduction in chorea scores (UHDRS)[5][13]

Experimental Protocols

VMAT2 Binding Assay ([3H]Dopamine Uptake Inhibition Assay for this compound)

This assay determines the affinity of a compound for VMAT2 by measuring its ability to inhibit the uptake of a radiolabeled substrate, such as [3H]dopamine, into isolated synaptic vesicles.

Methodology:

  • Vesicle Preparation: Synaptic vesicles are isolated from rat striata through homogenization in a sucrose solution followed by differential centrifugation.

  • Incubation: The isolated vesicles are incubated with varying concentrations of the test compound (this compound) and a fixed concentration of [3H]dopamine.

  • Uptake Termination: The uptake of [3H]dopamine is stopped by rapid filtration, separating the vesicles from the incubation medium.

  • Quantification: The amount of radioactivity trapped within the vesicles is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[7] Nonspecific uptake is determined in the presence of a known VMAT2 inhibitor like RO4-1284.[7]

[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay for Tetrabenazine

This assay directly measures the binding of a radiolabeled VMAT2 inhibitor to its target.

Methodology:

  • Membrane Preparation: Membranes containing VMAT2 are prepared from cells expressing the transporter or from brain tissue.

  • Incubation: The membranes are incubated with a fixed concentration of [3H]DTBZ and varying concentrations of the unlabeled test compound (tetrabenazine or its analogs).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity retained on the filters, representing the bound [3H]DTBZ, is measured by liquid scintillation counting.

  • Data Analysis: The data is used to calculate the dissociation constant (Kd) for [3H]DTBZ and the inhibition constant (Ki) for the unlabeled compound.[4][11]

Methamphetamine Self-Administration in Rats (for this compound Evaluation)

This behavioral model is used to assess the reinforcing properties of drugs and the potential of a test compound to reduce drug-seeking behavior.

Methodology:

  • Catheter Implantation: Rats are surgically implanted with an intravenous catheter to allow for self-administration of drugs.

  • Training: Rats are placed in operant conditioning chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of methamphetamine, while pressing the "inactive" lever has no consequence.[14][15][16]

  • Treatment: Once a stable pattern of self-administration is established, rats are pre-treated with the test compound (this compound) or a vehicle before the self-administration sessions.

  • Data Collection: The number of active and inactive lever presses is recorded to determine the effect of the test compound on methamphetamine intake.

  • Reinstatement Testing: To model relapse, drug-seeking behavior can be reinstated by a small "priming" dose of methamphetamine or by presenting drug-associated cues. The effect of the test compound on this reinstated behavior is then measured.[7]

Clinical Trial for Chorea in Huntington's Disease (for Tetrabenazine Evaluation)

This outlines the general methodology for a clinical trial to assess the efficacy and safety of a drug for treating chorea in Huntington's disease.

Methodology:

  • Patient Population: Patients with a confirmed diagnosis of Huntington's disease and significant chorea are enrolled.[13][17]

  • Study Design: A randomized, double-blind, placebo-controlled design is typically used.[13]

  • Treatment: Patients receive either the test drug (tetrabenazine) or a placebo for a specified duration. The dose of the active drug is often titrated to an optimal level for each patient.[8][18]

  • Efficacy Assessment: The primary outcome measure is typically the change in the Unified Huntington's Disease Rating Scale (UHDRS) total maximal chorea score.[8][13]

  • Safety Monitoring: Adverse events are systematically recorded throughout the study.[8]

Visualizations

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Cytosol Dopamine (Cytosolic) VMAT2 VMAT2 Dopamine_Cytosol->VMAT2 Transport Dopamine_Vesicle Dopamine (Vesicular) VMAT2->Dopamine_Vesicle Packaging Vesicle Synaptic Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binding Motor_Output Motor Output (e.g., Chorea) D2_Receptor->Motor_Output Signal Transduction GZ-11608_TBZ This compound / Tetrabenazine GZ-11608_TBZ->VMAT2 Inhibition

Caption: Mechanism of action of this compound and tetrabenazine as VMAT2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Preclinical Model cluster_clinical Clinical Trial Binding_Assay VMAT2 Binding Assay (Ki determination) Functional_Assay Dopamine Uptake Assay (IC50 determination) Binding_Assay->Functional_Assay Confirms Functional Activity Animal_Model Methamphetamine Self-Administration (Rat) Functional_Assay->Animal_Model Informs In Vivo Dosing Behavioral_Testing Measurement of Drug-Seeking Behavior Animal_Model->Behavioral_Testing Evaluates Preclinical Efficacy Patient_Recruitment Patient Recruitment (e.g., Huntington's Disease) Behavioral_Testing->Patient_Recruitment Supports Clinical Translation (for novel compounds) RCT Randomized Controlled Trial (Tetrabenazine vs. Placebo) Patient_Recruitment->RCT Efficacy_Endpoint Assessment of Chorea (UHDRS) RCT->Efficacy_Endpoint

Caption: General experimental workflow for the evaluation of VMAT2 inhibitors.

Conclusion

Both this compound and tetrabenazine are potent inhibitors of VMAT2, but they have been evaluated in different therapeutic contexts. Tetrabenazine is an established treatment for chorea in Huntington's disease, with a well-documented clinical profile. This compound is a promising preclinical candidate for methamphetamine use disorder, demonstrating high affinity and selectivity for VMAT2 and efficacy in animal models of addiction.

A direct head-to-head comparison is not available in the current literature. However, the provided data indicates that both compounds are effective VMAT2 inhibitors. The active metabolites of tetrabenazine show very high affinity for VMAT2. This compound also demonstrates high affinity and selectivity, which may translate to a favorable side-effect profile. Further research, including clinical trials for this compound, is necessary to fully elucidate its therapeutic potential and to allow for a more direct comparison with established VMAT2 inhibitors like tetrabenazine.

References

GZ-11608: Unveiling its Superior Selectivity for VMAT2 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of neuropharmacology, the vesicular monoamine transporter 2 (VMAT2) has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. GZ-11608, a novel VMAT2 inhibitor, has demonstrated a promising preclinical profile characterized by high potency and selectivity. This guide provides an objective comparison of this compound with other established VMAT2 inhibitors, supported by experimental data, to assist researchers in making informed decisions for their drug discovery and development programs.

Quantitative Comparison of VMAT2 Inhibitors

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other VMAT2 inhibitors. Lower values indicate higher potency.

CompoundVMAT2 Ki (nM)VMAT2 IC50 (nM)Off-Target Binding Ki (nM)
This compound 25 [1]-Nicotinic Receptors, Dopamine Transporter, hERG: 92–1180-fold less potent than VMAT2 [1]
Tetrabenazine1.34 (Kd)[2], 4.47 ((+)-enantiomer)[3], 7.62 ((±)-racemate)[3]~100-200, 300[2][4]Dopamine D2 Receptor: 2100[5][6]
DeutetrabenazineActive Metabolites: ~10 (IC50)-Serotonin 5HT7 Receptor: <280 (for some metabolites)[7]
Valbenazine110-190[8][9]-Negligible affinity for a broad panel of >80 receptors, transporters, and ion channels, including dopamine and serotonin receptors [8][9][10]

Delving into the Experimental Protocols

The determination of binding affinity and selectivity of VMAT2 inhibitors is predominantly achieved through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for VMAT2

Objective: To determine the binding affinity (Ki) of a test compound for VMAT2.

Materials:

  • Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ), a specific VMAT2 ligand.

  • Membrane Preparation: Vesicular membrane preparations from rat striatum or other appropriate tissues expressing VMAT2.

  • Test Compound: this compound or other VMAT2 inhibitors.

  • Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine) to determine non-specific binding.

  • Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl) to maintain pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the vesicular membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]DTBZ) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (radioactivity in the absence of a competitor) and non-specific binding (radioactivity in the presence of a high concentration of a known VMAT2 inhibitor).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions

Understanding the mechanism of VMAT2 and how inhibitors interact with it is crucial for rational drug design.

VMAT2 Signaling Pathway and Inhibition

The following diagram illustrates the normal function of VMAT2 in transporting monoamines into synaptic vesicles and the mechanism by which inhibitors like this compound block this process.

VMAT2_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle_membrane Cytosol Cytosol Vesicle Synaptic Vesicle Monoamine_ves Monoamine VMAT2 VMAT2 VMAT2->Monoamine_ves Transports into vesicle H_out H+ VMAT2->H_out H_ATPase V-ATPase H_in H+ H_ATPase->H_in Pumps H+ into vesicle Monoamine_cyto Monoamine (e.g., Dopamine) Monoamine_cyto->VMAT2 Binds to VMAT2 H_in->VMAT2 Drives transport (Antiport) GZ11608 This compound GZ11608->VMAT2 Inhibits transport Experimental_Workflow A Compound Library Screening B Primary Radioligand Binding Assay ([3H]DTBZ) A->B C Hit Identification (Compounds with high affinity for VMAT2) B->C D Secondary Functional Assay (e.g., [3H]Dopamine Uptake Assay) C->D E Lead Compound Selection (Potent and efficacious inhibitors) D->E F Selectivity Profiling (Binding assays against off-targets) E->F G In Vivo Efficacy and Safety Studies E->G H Candidate Drug F->H G->H

References

A Comparative Guide to GZ-11608 and Alternatives for Mitigating Methamphetamine-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GZ-11608 and other promising therapeutic agents in their efficacy at reducing methamphetamine-induced neurotoxicity. The information presented is based on available preclinical experimental data, offering a resource for researchers and professionals in the field of neuropharmacology and drug development.

Executive Summary

Methamphetamine (METH) is a widely abused psychostimulant known to cause significant neurotoxicity, primarily affecting dopaminergic neurons. This damage is linked to long-term cognitive and motor deficits. Research into neuroprotective strategies has identified several promising compounds. This guide focuses on this compound, a selective vesicular monoamine transporter-2 (VMAT2) inhibitor, and compares its efficacy with other VMAT2 inhibitors like tetrabenazine and lobeline, as well as agents with different mechanisms of action, namely the antioxidant N-acetylcysteine (NAC) and the anti-inflammatory drug minocycline.

This compound has demonstrated a favorable profile by effectively reducing the behavioral effects of METH without exacerbating dopamine depletion, a key indicator of neurotoxicity.[1] Alternatives such as tetrabenazine and lobeline also target VMAT2 but present different pharmacological profiles. N-acetylcysteine and minocycline offer neuroprotection through distinct pathways, highlighting the multifaceted nature of METH-induced neurotoxicity.

Comparative Efficacy and Mechanism of Action

The following tables summarize the quantitative data on the primary compounds discussed in this guide, offering a side-by-side comparison of their key pharmacological parameters and neuroprotective effects.

Table 1: VMAT2 Inhibitors - Pharmacological Profile

CompoundTargetBinding Affinity (Ki)VMAT2 Inhibition (IC50)Mechanism of ActionKey Findings on Neuroprotection
This compound VMAT225 nM[1]620 nM (for releasing vesicular dopamine)[1]Competitive inhibitor of METH-evoked vesicular dopamine release.[1]Does not exacerbate METH-induced striatal dopamine depletion.[1]
Tetrabenazine VMAT2High affinity (specific Ki not consistently reported in comparative context)Potent inhibitor (specific IC50 varies by study)Reversible inhibitor of VMAT2.Pretreatment can inhibit METH-induced hyperactivity.[2]
Lobeline VMAT2, nAChRs, DATVMAT2 Ki = 0.97 µM (Lobelane)[3]VMAT2 IC50 = 0.88 µM[4]Interacts with VMAT2 to inhibit dopamine uptake and promote release.[4]Attenuates METH-induced decreases in VMAT-2 immunoreactivity and monoamine depletions.

Table 2: Non-VMAT2 Inhibitors - Pharmacological Profile

CompoundPrimary Target/MechanismRelevant Biomarker DataKey Findings on Neuroprotection
N-acetylcysteine (NAC) Antioxidant; Glutathione precursorAttenuates METH-induced reduction of striatal dopamine in a dose-dependent manner.[5]Protects against METH-induced dopaminergic neurodegeneration by modulating redox status.
Minocycline Anti-inflammatory; Microglial activation inhibitorAttenuates METH-induced reduction in striatal dopamine and DOPAC levels in a dose-dependent manner.[6]Ameliorates behavioral changes and neurotoxicity in dopaminergic terminals.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for assessing the efficacy of these neuroprotective agents.

Assessment of Methamphetamine-Induced Striatal Dopamine Depletion in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration:

    • Methamphetamine: A neurotoxic regimen often involves multiple high doses of METH (e.g., 15 mg/kg, i.p.) administered at 2-hour intervals for a total of four doses.[7]

    • Test Compounds (e.g., this compound): Administered subcutaneously or intraperitoneally at a specified time before or after the METH regimen. For this compound, a dose of 17 mg/kg, s.c., has been used 15 minutes prior to METH.[1]

  • Tissue Collection and Analysis:

    • Rats are euthanized at a specific time point after the final METH injection (e.g., 7 days).

    • The striatum is dissected and homogenized.

    • Dopamine and its metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vitro Vesicular Monoamine Release Assay
  • Preparation of Synaptic Vesicles:

    • Striata from rats are homogenized in a sucrose solution.

    • The homogenate is centrifuged to isolate synaptic vesicles.

  • [3H]Dopamine Uptake and Release:

    • Isolated vesicles are incubated with [3H]dopamine to allow for uptake via VMAT2.

    • After loading, the vesicles are exposed to METH in the presence or absence of the test compound (e.g., this compound).

    • The amount of [3H]dopamine released from the vesicles is measured by liquid scintillation counting. This assay helps determine the mechanism of inhibition (e.g., competitive).[1]

Immunohistochemistry for Dopamine Transporter (DAT)
  • Tissue Preparation:

    • Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • The brains are removed, post-fixed, and cryoprotected in a sucrose solution.

    • Coronal sections of the striatum are cut using a cryostat.

  • Immunostaining:

    • Sections are incubated with a primary antibody against DAT.

    • A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.

  • Analysis:

    • The density of DAT immunoreactivity is quantified using microscopy and image analysis software. A reduction in DAT staining is indicative of dopaminergic terminal damage.

Signaling Pathways and Experimental Visualizations

The neurotoxic cascade initiated by methamphetamine is complex, involving multiple interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Methamphetamine_Neurotoxicity_Pathway METH Methamphetamine VMAT2 VMAT2 Inhibition METH->VMAT2 DA_release Increased Cytosolic Dopamine METH->DA_release Microglial_Activation Microglial Activation METH->Microglial_Activation DA_autooxidation Dopamine Auto-oxidation DA_release->DA_autooxidation ROS Reactive Oxygen Species (ROS) DA_autooxidation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction ER_Stress ER Stress Oxidative_Stress->ER_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ER_Stress->Apoptosis Neuroinflammation Neuroinflammation Microglial_Activation->Neuroinflammation Neuroinflammation->Apoptosis Neurodegeneration Dopaminergic Neurodegeneration Apoptosis->Neurodegeneration

Caption: Key signaling pathways in METH-induced neurotoxicity.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo / In Vitro Analysis Animal_Model Animal Model (e.g., Rat) Drug_Admin Drug Administration (METH +/- Test Compound) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessment (e.g., Locomotor Activity) Drug_Admin->Behavioral_Tests Tissue_Harvest Tissue Harvesting (Striatum) Drug_Admin->Tissue_Harvest Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis HPLC HPLC-ED (Dopamine Levels) Tissue_Harvest->HPLC IHC Immunohistochemistry (e.g., DAT) Tissue_Harvest->IHC Vesicle_Assay Vesicular Release Assay Tissue_Harvest->Vesicle_Assay HPLC->Data_Analysis IHC->Data_Analysis Vesicle_Assay->Data_Analysis

Caption: General workflow for preclinical neuroprotection studies.

Compound_Targets cluster_targets Therapeutic Targets cluster_compounds Neuroprotective Compounds METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 inhibits Oxidative_Stress Oxidative Stress METH->Oxidative_Stress induces Neuroinflammation Neuroinflammation METH->Neuroinflammation induces GZ11608 This compound GZ11608->VMAT2 inhibits Tetrabenazine Tetrabenazine Tetrabenazine->VMAT2 inhibits Lobeline Lobeline Lobeline->VMAT2 inhibits NAC N-acetylcysteine NAC->Oxidative_Stress reduces Minocycline Minocycline Minocycline->Neuroinflammation reduces

Caption: Therapeutic targets of neuroprotective compounds.

References

Cross-Study Validation of GZ-11608's Behavioral Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of GZ-11608, a novel vesicular monoamine transporter-2 (VMAT2) inhibitor, with alternative compounds. The data presented is collated from multiple preclinical studies to offer a cross-study validation of its potential as a therapeutic for methamphetamine use disorder.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities, potencies, and in vivo behavioral effects of this compound and its comparators.

Table 1: In Vitro VMAT2 Binding Affinity and Potency

CompoundVMAT2 Kᵢ (nM)VMAT2 IC₅₀ (nM)VMAT2 Dopamine Uptake InhibitionDopamine Release EC₅₀ (nM)
This compound 25[1][2]-Potent inhibitor[1]620[1][2]
GZ-793A 26[3]-Potent competitive inhibitor (Ki = 29 nM)[4][5]High-affinity site: 15.5[6]
Lobeline 1000-2000[3]900[7]Potent inhibitor (IC₅₀ = 880 nM)[8]25300[7]
Tetrabenazine 100[9]3.2[9]Potent inhibitor (IC₅₀ = 300 nM)[10][11]-

Table 2: Behavioral Effects in Methamphetamine-Related Models

CompoundMethamphetamine Self-AdministrationMethamphetamine-Induced ReinstatementLocomotor Sensitization
This compound Decreased[1]Reduced cue- and methamphetamine-induced reinstatement[1][2]Decreased[1]
GZ-793A Dose-dependently decreased[12][13][14][15]Decreased cue- and methamphetamine-induced reinstatement[16][17]No effect when administered alone or with methamphetamine[16]
Lobeline Decreased[18][19]Did not alter methamphetamine-induced reinstatement[20]-
Tetrabenazine High doses decreased[11]-High doses decreased[11]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Methamphetamine-Induced Locomotor Sensitization

This assay is utilized to assess the ability of a compound to reduce the augmented locomotor response to repeated methamphetamine administration.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Apparatus: Locomotor activity is measured in chambers equipped with photobeams to track movement.

  • Procedure:

    • Habituation: Rats are habituated to the locomotor chambers for a set period (e.g., 60 minutes) on the day before the experiment begins.

    • Sensitization Phase: Rats receive daily injections of methamphetamine (e.g., 1 mg/kg, s.c.) or saline for a period of 5-10 days. Immediately after each injection, they are placed in the locomotor chambers, and their activity is recorded for 60 minutes.

    • Treatment Phase: On the test day, animals are pre-treated with the test compound (e.g., this compound) or vehicle at a specified time before the methamphetamine or saline injection. Locomotor activity is then recorded. Different doses of the test compound can be administered in a counterbalanced order with washout periods in between.

Intravenous Self-Administration of Methamphetamine

This paradigm is the gold standard for assessing the reinforcing effects of a drug and the potential of a compound to reduce drug-taking behavior.

  • Animals: Rats are surgically implanted with intravenous catheters in the jugular vein.

  • Apparatus: Operant conditioning chambers are equipped with two levers. Presses on the "active" lever result in an intravenous infusion of methamphetamine, while presses on the "inactive" lever have no consequence.

  • Procedure:

    • Acquisition: Rats are trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR5) during daily sessions (e.g., 2 hours).

    • Maintenance: Once stable responding is achieved, the effect of the test compound is evaluated.

    • Treatment: Prior to the self-administration session, rats are pre-treated with various doses of the test compound (e.g., this compound, GZ-793A) or vehicle. The number of methamphetamine infusions earned is the primary measure of drug reinforcement. To assess specificity, the effect of the compound on responding for a non-drug reinforcer, such as food pellets, is often evaluated in a separate group of animals or in a multiple-schedule design.

Reinstatement of Methamphetamine-Seeking Behavior

This model is used to study relapse to drug-seeking behavior after a period of abstinence.

  • Animals and Apparatus: Same as the self-administration protocol.

  • Procedure:

    • Acquisition and Extinction: Following stable self-administration, the methamphetamine solution is replaced with saline, and lever pressing is extinguished until it returns to low, stable levels. During self-administration, drug infusions are often paired with a cue (e.g., a light and/or tone).

    • Reinstatement Test: Reinstatement of drug-seeking is triggered by one of three conditions:

      • Cue-induced reinstatement: Presentation of the drug-associated cues following an active lever press.

      • Drug-primed reinstatement: A non-contingent injection of methamphetamine.

      • Stress-induced reinstatement: Exposure to a stressor (e.g., footshock).

    • Treatment: The test compound is administered before the reinstatement session to determine if it can attenuate the reinstatement of drug-seeking behavior (i.e., responding on the previously active lever).

Visualizations

Signaling Pathway of Methamphetamine and VMAT2 Inhibitors

cluster_presynaptic Presynaptic Dopamine Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits & Reverses DAT DAT METH->DAT Reverses DA_cytosol Cytosolic Dopamine DA_cytosol->DAT DA_vesicle Vesicular Dopamine DA_vesicle->VMAT2 VMAT2->DA_cytosol DA Efflux DA_synapse Synaptic Dopamine DAT->DA_synapse DA Release GZ_compounds This compound & Alternatives GZ_compounds->VMAT2 Inhibits Postsynaptic Postsynaptic Neuron DA_synapse->Postsynaptic Binds to Dopamine Receptors

Caption: Methamphetamine's mechanism and VMAT2 inhibitor intervention.

Experimental Workflow for Preclinical Behavioral Testing

cluster_locomotor Locomotor Sensitization cluster_sa Self-Administration cluster_reinstatement Reinstatement Habituation Habituation Sensitization Methamphetamine Sensitization Habituation->Sensitization Treatment_L Compound Treatment Sensitization->Treatment_L Test_L Locomotor Test Treatment_L->Test_L Acquisition_SA Acquisition Maintenance_SA Maintenance Acquisition_SA->Maintenance_SA Treatment_SA Compound Treatment Maintenance_SA->Treatment_SA Test_SA Self-Administration Test Treatment_SA->Test_SA Acquisition_R Acquisition Extinction Extinction Acquisition_R->Extinction Treatment_R Compound Treatment Extinction->Treatment_R Test_R Reinstatement Test (Cue, Drug, or Stress) Treatment_R->Test_R

References

Comparative Pharmacokinetics of G-Z-11608 and Other VMAT2 Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of GZ-11608, a novel Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, with other established VMAT2 inhibitors, including tetrabenazine, deutetrabenazine, and valbenazine. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.

Mechanism of Action: VMAT2 Inhibition

Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, these drugs reduce the vesicular storage of monoamines, leading to their depletion in the synapse. This mechanism is particularly effective in managing hyperkinetic movement disorders characterized by excessive dopaminergic signaling.

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 Uptake Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Reduced_Release Reduced Monoamine Release Synaptic_Vesicle->Reduced_Release Exocytosis VMAT2_Inhibitor VMAT2 Inhibitor (this compound, etc.) VMAT2_Inhibitor->VMAT2 Inhibition

Caption: Mechanism of action of VMAT2 inhibitors.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound (preclinical data in rats) and other VMAT2 inhibitors (clinical data in humans). It is important to note that direct comparison between preclinical and clinical data should be made with caution due to interspecies differences in drug metabolism and disposition.

Table 1: Pharmacokinetic Parameters of this compound (Preclinical Data)

ParameterIntravenous (10 mg/kg)Subcutaneous (30 mg/kg)Oral (40 mg/kg)
Cmax -1300 ± 100 ng/mL420 ± 60 ng/mL
Tmax -0.58 ± 0.08 h0.8 ± 0.2 h
AUC (0-inf) 1800 ± 200 ngh/mL6600 ± 300 ngh/mL2500 ± 400 ng*h/mL
Half-life (t1/2) 2.1 ± 0.2 h3.6 ± 0.2 h3.9 ± 0.5 h
Bioavailability -120%46%

Data from a study in male Sprague-Dawley rats.[1]

Table 2: Pharmacokinetic Parameters of Tetrabenazine and its Active Metabolites (Human Data)

AnalyteCmax (ng/mL)Tmax (h)Half-life (h)
Tetrabenazine Low/Undetectable-~5-7
α-HTBZ Variable~1.5~4-8
β-HTBZ Variable~1.5~2-4

Tetrabenazine is rapidly and extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).

Table 3: Pharmacokinetic Parameters of Deutetrabenazine and its Active Metabolites (Human Data)

AnalyteCmax (ng/mL)Tmax (h)Half-life (h)
Deutetrabenazine Low/Undetectable--
d-(α+β)-HTBZ ~58~3-4~9-10

Deutetrabenazine is a deuterated form of tetrabenazine, resulting in a longer half-life of its active metabolites.

Table 4: Pharmacokinetic Parameters of Valbenazine and its Active Metabolite (Human Data)

AnalyteCmax (ng/mL)Tmax (h)Half-life (h)
Valbenazine Variable~0.5-1.0~15-22
[+]-α-HTBZ Variable~4-8~15-22

Valbenazine is a prodrug that is metabolized to the active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols for the cited studies.

This compound Preclinical Pharmacokinetic Study
  • Subjects: Male Sprague-Dawley rats.[1]

  • Dosing:

    • Intravenous (IV): 10 mg/kg administered as a bolus dose.[1]

    • Subcutaneous (SC): 30 mg/kg.[1]

    • Oral (PO): 40 mg/kg administered by gavage.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to determine brain penetration.[1]

  • Analytical Method: Plasma and brain homogenate concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.[1]

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation Dosing Drug Administration (IV, SC, or PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Subjects Animal/Human Subjects Subjects->Dosing Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis

References

GZ-11608: A Novel VMAT2 Inhibitor in the Landscape of Potential Pharmacotherapies for Methamphetamine Use Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methamphetamine Use Disorder (MUD) presents a significant public health challenge with no FDA-approved pharmacotherapy.[1] The development of effective medications is a critical area of research. This guide provides a comparative analysis of GZ-11608, a preclinical vesicular monoamine transporter-2 (VMAT2) inhibitor, against other potential pharmacotherapeutics that have been investigated for MUD, including the combination of naltrexone and bupropion, topiramate, varenicline, and mirtazapine.

Overview of Investigated Compounds

Currently, behavioral therapies are the primary treatment for MUD, but their efficacy could be enhanced by adjunctive pharmacotherapy.[1] The medications discussed in this guide represent a range of mechanistic approaches to treating MUD.

This compound is a novel, potent, and selective VMAT2 inhibitor.[2][3] By competitively inhibiting methamphetamine's action at VMAT2, this compound is designed to reduce the reinforcing effects of methamphetamine.[2][3] Preclinical studies have shown promising results in animal models.[2][3]

Naltrexone + Bupropion is a combination therapy that has demonstrated efficacy in a Phase III clinical trial for MUD.[4] This combination is thought to have a synergistic effect, with bupropion addressing withdrawal-associated dysphoria and naltrexone reducing the rewarding effects of methamphetamine.[1][4]

Topiramate , an anticonvulsant, has been studied for its potential to reduce methamphetamine use.[5] Its mechanism is multifaceted, involving the modulation of GABAergic and glutamatergic systems.[1]

Varenicline , a partial agonist at nicotinic acetylcholine receptors, has been investigated based on the role of the cholinergic system in stimulant dependence.[6][7] However, clinical trial results for MUD have not been promising.[6]

Mirtazapine , an antidepressant, is being explored for its potential to alleviate methamphetamine withdrawal symptoms and reduce use.[8][9] It acts as an antagonist at α2-adrenergic receptors, leading to increased norepinephrine and serotonin levels.[10]

Comparative Data on Efficacy and Safety

The following tables summarize the available quantitative data from preclinical and clinical studies for each compound.

Table 1: Efficacy of Investigational Pharmacotherapies for MUD

Pharmacotherapy Study Type Primary Efficacy Endpoint(s) Key Findings Citation(s)
This compound Preclinical (Rat Models)Decreased methamphetamine self-administration and reinstatementThis compound significantly decreased methamphetamine self-administration and reduced cue- and methamphetamine-induced reinstatement of drug-seeking behavior.[2][3]
Naltrexone + Bupropion Phase III Clinical Trial (ADAPT-2)Treatment response (≥3 of 4 methamphetamine-negative urine tests in the final 2 weeks)13.6% of the treatment group responded, compared to 2.5% of the placebo group. The number needed to treat was 9.[9][11][12]
Topiramate Multi-center Placebo-Controlled TrialAbstinence from methamphetamine during weeks 6-12Did not significantly increase abstinence. However, it did reduce weekly median urine methamphetamine levels and severity of dependence scores.[2][5]
Varenicline Phase II Clinical TrialEnd-of-treatment abstinence (weeks 8 and 9)No significant difference in abstinence rates between the varenicline group (15%) and the placebo group (20%).[6]
Mirtazapine Randomized Controlled TrialReduction in methamphetamine-positive urine testsParticipants in the mirtazapine group had significantly fewer methamphetamine-positive urine tests compared to the placebo group.[8]

Table 2: Safety and Tolerability Profile

Pharmacotherapy Common Adverse Events Citation(s)
This compound Preclinical data suggests low potential for cardiotoxicity (low hERG affinity).[2][3]
Naltrexone + Bupropion Gastrointestinal disorders (nausea, vomiting), tremor, malaise, hyperhidrosis, and anorexia.[9][11]
Topiramate Paresthesias and dysgeusia.[13]
Varenicline Vivid dreams, headache, insomnia, nausea, and dry mouth.[6]
Mirtazapine Sedation and increased appetite.[9][14]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these compounds are visualized in the following diagrams.

GZ11608_Mechanism cluster_vesicle Presynaptic Terminal METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DA uptake, causes DA release Vesicle Synaptic Vesicle DA_out Cytosolic Dopamine Vesicle->DA_out Release DA_in Dopamine DA_in->VMAT2 Uptake GZ11608 This compound GZ11608->VMAT2 Competitive Inhibition

Figure 1: Mechanism of action of this compound.

This compound acts as a competitive inhibitor at the vesicular monoamine transporter 2 (VMAT2). Methamphetamine typically interacts with VMAT2 to promote the release of dopamine from synaptic vesicles into the cytosol. By blocking this interaction, this compound is hypothesized to reduce the reinforcing effects of methamphetamine.

Naltrexone_Bupropion_Mechanism cluster_POMC Hypothalamic POMC Neuron POMC POMC alpha_MSH α-MSH POMC->alpha_MSH beta_Endorphin β-Endorphin POMC->beta_Endorphin MC4R MC4R alpha_MSH->MC4R Activates mu_Opioid_Receptor μ-Opioid Receptor beta_Endorphin->mu_Opioid_Receptor Binds to Bupropion Bupropion Bupropion->POMC Stimulates Naltrexone Naltrexone Naltrexone->mu_Opioid_Receptor Blocks mu_Opioid_Receptor->POMC Inhibits Satiety Reduced Appetite & Craving MC4R->Satiety

Figure 2: Synergistic mechanism of naltrexone and bupropion.

Bupropion stimulates the pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), which reduces appetite and craving.[15][16] Simultaneously, POMC neurons release β-endorphin, which creates a negative feedback loop by binding to μ-opioid receptors.[15] Naltrexone, a μ-opioid receptor antagonist, blocks this feedback, thereby potentiating the effects of bupropion.[15][17]

Topiramate_Mechanism cluster_channels Ion Channel Modulation cluster_receptors Neurotransmitter Receptor Modulation Topiramate Topiramate Na_Channel Voltage-Gated Na+ Channels Topiramate->Na_Channel Blocks Ca_Channel L-type Ca2+ Channels Topiramate->Ca_Channel Blocks GABA_A GABA-A Receptors Topiramate->GABA_A Enhances GABAergic Transmission AMPA_Kainate AMPA/Kainate Receptors Topiramate->AMPA_Kainate Blocks Glutamatergic Transmission Dopamine_Release Reduced Dopamine Release in Reward Pathway Na_Channel->Dopamine_Release Ca_Channel->Dopamine_Release GABA_A->Dopamine_Release AMPA_Kainate->Dopamine_Release

Figure 3: Multifaceted mechanism of topiramate.

Topiramate is believed to exert its effects through multiple pathways, including the blockage of voltage-gated sodium and L-type calcium channels, enhancement of GABA-A receptor function, and antagonism of AMPA/kainate glutamate receptors.[1][18] These actions are thought to collectively reduce the release of dopamine in the brain's reward pathways.[1]

Varenicline_Mechanism Varenicline Varenicline nAChR α4β2 Nicotinic Acetylcholine Receptor Varenicline->nAChR Partial Agonist Dopamine_Release Moderate Dopamine Release nAChR->Dopamine_Release Blocked_Reinforcement Blocked Reinforcing Effects of Nicotine nAChR->Blocked_Reinforcement Reduced_Craving Reduced Craving & Withdrawal Dopamine_Release->Reduced_Craving Nicotine Nicotine (from concomitant use) Nicotine->nAChR Blocked by Varenicline Mirtazapine_Mechanism cluster_NE Noradrenergic Neuron cluster_5HT Serotonergic Neuron Mirtazapine Mirtazapine alpha2_auto α2-Autoreceptor Mirtazapine->alpha2_auto Blocks alpha2_hetero α2-Heteroreceptor Mirtazapine->alpha2_hetero Blocks FiveHT2_3_receptors 5-HT2 & 5-HT3 Receptors Mirtazapine->FiveHT2_3_receptors Blocks NE_release Norepinephrine Release alpha2_auto->NE_release Inhibits Increased_NE_5HT Increased Noradrenergic & Serotonergic Neurotransmission NE_release->Increased_NE_5HT FiveHT_release Serotonin Release alpha2_hetero->FiveHT_release Inhibits FiveHT_release->Increased_NE_5HT

References

GZ-11608: In Vivo Validation of a VMAT2 Inhibitor with a Low Cardiotoxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel therapeutics targeting the vesicular monoamine transporter-2 (VMAT2) has shown promise for various neurological and psychiatric disorders. However, off-target effects, particularly cardiotoxicity, remain a significant hurdle. This guide provides an objective comparison of GZ-11608, a potent and selective VMAT2 inhibitor, with its predecessor and other relevant alternatives, focusing on the in vivo and in vitro evidence supporting its low cardiotoxicity.

Executive Summary

This compound was developed as a successor to GZ-793A, a compound that, despite its efficacy as a VMAT2 inhibitor, was discontinued due to concerns over cardiotoxicity stemming from its interaction with the human ether-a-go-go-related gene (hERG) potassium channel. The data presented herein demonstrates that this compound maintains high affinity for VMAT2 while exhibiting significantly reduced hERG liability. This improved safety profile, particularly when compared to older VMAT2 inhibitors like tetrabenazine, positions this compound as a promising candidate for further clinical investigation.

Comparative Analysis of VMAT2 Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators. The data highlights this compound's favorable balance of high on-target potency and low off-target cardiotoxicity.

CompoundVMAT2 Inhibition (Ki)hERG Inhibition (Ki/IC50)Cardiotoxicity Profile
This compound 25 nM[1][2]Estimated > 2300 nM*Low; Designed for minimal hERG interaction.[1][2]
GZ-793A29 nM[3][4]Not reported (Development halted due to hERG liability)High; Significant hERG inhibition observed.[1][2]
Tetrabenazine~2-10 nM~5-10 µMModerate to High; Known to cause QT prolongation.
ValbenazineNot reportedNot reportedLow; Clinical trials show minimal cardiovascular effects.[1][5]

*Estimated based on the reported 92–1180-fold selectivity for VMAT2 over hERG.[1][2]

Experimental Protocols

In Vitro hERG Liability Assessment: [³H]Dofetilide Binding Assay

The potential for cardiotoxicity was primarily assessed through an in vitro competitive binding assay to determine the affinity of the compounds for the hERG potassium channel.

Objective: To quantify the binding affinity of test compounds to the hERG channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel protein are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared from the cultured HEK-293 cells through homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of [³H]dofetilide, a high-affinity radioligand for the hERG channel, is incubated with the prepared cell membranes.

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with [³H]dofetilide for binding to the hERG channels.

    • Non-specific binding is determined in the presence of a high concentration of a known hERG blocker (e.g., astemizole).

  • Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound [³H]dofetilide is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]dofetilide (IC50) is calculated. This value is then converted to a binding affinity constant (Ki).

In Vivo Cardiotoxicity Assessment in Rodent Models

While direct in vivo cardiotoxicity studies for this compound are not extensively published, the following protocol outlines a standard approach used to evaluate drug-induced cardiac effects in animal models.

Objective: To assess the physiological and pathological effects of a test compound on the cardiovascular system in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Drug Administration: The test compound is administered at various doses and for a specified duration (e.g., daily for 28 days). A known cardiotoxic agent, such as doxorubicin, is often used as a positive control, and a vehicle solution is used as a negative control.

  • Cardiovascular Monitoring:

    • Electrocardiography (ECG): ECGs are recorded at baseline and at multiple time points during the study to assess for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Echocardiography: Transthoracic echocardiography is performed to evaluate cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.

  • Biomarker Analysis: Blood samples are collected to measure the levels of cardiac biomarkers, such as cardiac troponin I (cTnI) and troponin T (cTnT), which are indicative of myocardial injury.

  • Histopathology: At the end of the study, animals are euthanized, and heart tissues are collected for histopathological examination to identify any structural changes, such as inflammation, fibrosis, or cardiomyocyte necrosis.

Visualizing the Path to Lower Cardiotoxicity

Experimental Workflow for In Vivo Cardiotoxicity Assessment

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 In-Life Monitoring cluster_3 Terminal Assessment A Animal Acclimatization B Baseline Measurements (ECG, Echocardiography, Blood Sample) A->B C Drug Administration (Test Compound, Positive Control, Vehicle) B->C D Periodic ECG & Echocardiography C->D E Regular Blood Sampling C->E F Final Cardiovascular Measurements E->F G Euthanasia & Tissue Collection F->G H Biomarker Analysis G->H I Histopathological Examination G->I

Caption: A typical workflow for assessing drug-induced cardiotoxicity in vivo.

VMAT2 Inhibition Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron dopa Dopamine Synthesis dopamine_cytosol Cytosolic Dopamine dopa->dopamine_cytosol vesicle Synaptic Vesicle vmat2 VMAT2 dopamine_vesicle Vesicular Dopamine vmat2->dopamine_vesicle dopamine_cytosol->vmat2 Uptake release Neurotransmitter Release dopamine_vesicle->release dopamine_synapse Synaptic Dopamine release->dopamine_synapse gz11608 This compound gz11608->vmat2 Inhibition receptors Dopamine Receptors dopamine_synapse->receptors signal Postsynaptic Signaling receptors->signal

References

Reproducibility of GZ-11608's Effects on Methamphetamine Sensitization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GZ-11608, a selective vesicular monoamine transporter-2 (VMAT2) inhibitor, and its effects on methamphetamine sensitization. The objective is to evaluate the reproducibility of its preclinical findings against alternative pharmacotherapies, offering a resource for researchers in the field of substance use disorders. This document synthesizes available experimental data, details methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding.

Introduction

Methamphetamine use disorder is a significant public health concern with limited effective pharmacological treatments.[1] A key neurobiological phenomenon associated with chronic methamphetamine use is behavioral sensitization, a progressive and enduring enhancement of the psychomotor-stimulant effects of the drug. This process is thought to underlie the development and maintenance of addiction. This compound has emerged as a promising preclinical candidate for mitigating methamphetamine's effects. This guide examines the existing data on this compound and compares it to other potential therapeutic agents, with a focus on the reproducibility of their effects on methamphetamine sensitization.

Compound Comparison

This compound

This compound is a potent and selective inhibitor of VMAT2.[1] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available for release, thereby dampening the neurochemical and behavioral effects of methamphetamine.[1] Preclinical studies have shown that this compound can decrease methamphetamine-induced locomotor activity, self-administration, and reinstatement of drug-seeking behavior in animal models.[1]

Alternative: Naltrexone and Bupropion Combination

A combination of naltrexone, an opioid receptor antagonist, and bupropion, a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, has shown promise in clinical trials for the treatment of methamphetamine use disorder.[2][3][4][5] The proposed mechanism for this combination involves the modulation of dopamine and norepinephrine pathways by bupropion, potentially reducing withdrawal symptoms and cravings, while naltrexone's antagonism of opioid receptors may reduce the rewarding effects of methamphetamine.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the naltrexone/bupropion combination. It is important to note that the data for this compound is from preclinical studies in rodents, while the data for the naltrexone/bupropion combination is from a human clinical trial. Direct comparison of efficacy should be made with this in mind.

Table 1: this compound Preclinical Efficacy Data

ParameterValueSpeciesExperimental ModelReference
VMAT2 Affinity (Ki) 25 nMRatIn vitro binding assay[1]
Vesicular Dopamine Release (EC50) 620 nMRatIn vitro release assay[1]
Inhibition of METH-evoked DA release Schild regression slope = 0.9 ± 0.13RatIn vitro[1]
Effect on METH-sensitized locomotor activity Significant decreaseRatBehavioral sensitization[1]
Effect on METH self-administration Significant decreaseRatSelf-administration[1]
Effect on METH-induced reinstatement Significant reductionRatReinstatement[1]

Table 2: Naltrexone and Bupropion Clinical Trial Efficacy Data (ADAPT-2 Trial)

ParameterNaltrexone-Bupropion GroupPlacebo GroupStudy PopulationPrimary OutcomeReference
Response Rate (Stage 1) 16.5% (18/109)3.4% (10/294)Adults with moderate or severe MUD≥3 METH-negative urine samples out of 4[4][5]
Response Rate (Stage 2) 11.4% (13/114)1.8% (2/111)Adults with moderate or severe MUD≥3 METH-negative urine samples out of 4[4][5]
Weighted Average Response Rate 13.6%2.5%Adults with moderate or severe MUD≥3 METH-negative urine samples out of 4[4][5][7]
Increase in METH-negative urine tests over 12 weeks 27.1%11.4%Adults with moderate or severe MUDPercentage of METH-negative urine tests[3]

Experimental Protocols

Methamphetamine-Induced Behavioral Sensitization in Rodents

This protocol is a representative example of how the effects of a compound like this compound on methamphetamine sensitization are studied.

  • Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Apparatus: Locomotor activity is measured in transparent polycarbonate chambers equipped with infrared photobeams to detect movement.

  • Sensitization Induction:

    • Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) for several days.

    • Drug Administration: Rats receive daily injections of either saline or methamphetamine (e.g., 1 mg/kg, intraperitoneally) for a period of 5-14 days. Locomotor activity is recorded for a set duration (e.g., 120 minutes) immediately following each injection.

  • Treatment Administration:

    • During the sensitization phase, a separate group of animals can be pre-treated with the test compound (e.g., this compound) at various doses before each methamphetamine injection to assess its ability to prevent the development of sensitization.

    • To assess the effect on the expression of sensitization, the compound is administered after the sensitization phase is established, prior to a methamphetamine challenge.

  • Challenge: Following a drug-free period (e.g., 7-14 days), all animals are challenged with a lower dose of methamphetamine (e.g., 0.5 mg/kg, i.p.). Locomotor activity is again recorded. A significantly greater locomotor response in the methamphetamine-pretreated group compared to the saline-pretreated group indicates the expression of behavioral sensitization.

  • Data Analysis: Locomotor activity data (e.g., distance traveled, beam breaks) are analyzed using appropriate statistical methods, such as two-way analysis of variance (ANOVA), to compare the effects of pretreatment, drug, and their interaction over time.

Visualizations

Signaling Pathway of this compound

GZ11608_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT (reverses transport) DA_vesicle Dopamine Vesicle METH->DA_vesicle Enters vesicle DA_cyto Cytosolic Dopamine DAT->DA_cyto Increases cytosolic DA VMAT2 VMAT2 VMAT2->DA_vesicle Packages DA Synapse Synaptic Cleft (Increased Dopamine) DA_vesicle->Synapse Release DA_cyto->VMAT2 Uptake into vesicle GZ11608 This compound GZ11608->VMAT2 Inhibits DA_receptor Dopamine Receptors Synapse->DA_receptor Binds Signaling Downstream Signaling DA_receptor->Signaling Activates Behavioral_Effects Psychomotor Stimulation & Sensitization Signaling->Behavioral_Effects Leads to Sensitization_Workflow cluster_setup Phase 1: Setup & Habituation cluster_induction Phase 2: Sensitization Induction (e.g., 10 days) cluster_withdrawal Phase 3: Withdrawal cluster_challenge Phase 4: Challenge cluster_analysis Phase 5: Data Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Activity Chambers Animal_Acclimation->Habituation Treatment_Groups Divide into Groups: - Saline Control - Methamphetamine - METH + this compound (low dose) - METH + this compound (high dose) Habituation->Treatment_Groups Daily_Injections Daily Injections & Locomotor Activity Recording Treatment_Groups->Daily_Injections Withdrawal_Period Drug-Free Period (e.g., 7 days) Daily_Injections->Withdrawal_Period METH_Challenge Methamphetamine Challenge (all groups) Withdrawal_Period->METH_Challenge Final_Recording Final Locomotor Activity Recording METH_Challenge->Final_Recording Data_Analysis Statistical Analysis (e.g., ANOVA) Final_Recording->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of GZ-11608: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of the vesicular monoamine transporter-2 (VMAT2) inhibitor, GZ-11608. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from general laboratory chemical waste management and procedures for analogous piperidine-based compounds.

The fundamental principle for the disposal of any research chemical is to adhere to local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with established protocols.[1] All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by a qualified authority.[2]

Core Safety and Disposal Protocols

Proper handling and disposal are critical to mitigate potential health and environmental impacts. All laboratory personnel must be trained on appropriate waste handling procedures.[2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE. Given its nature as a piperidine derivative, a comparable hazard profile to other compounds in this class should be assumed.[3]

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[3]
Hand Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.[3]
Body A flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[3]
Respiratory A NIOSH-approved respirator with an appropriate organic vapor cartridge.To be used in case of inadequate ventilation or the generation of aerosols.[3]
Waste Segregation and Containment

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, leak-proof container that is compatible with the chemical.[5] The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be listed.[5] Avoid mixing with incompatible wastes.[5]

  • Solid Waste: Materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[3] These items should be placed in a designated, properly labeled solid hazardous waste container.[3]

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and disposed of as liquid hazardous waste.[3][5] After rinsing, the container's label should be defaced, and it can then be managed according to institutional guidelines, which may permit disposal as regular solid waste.[5][6]

Experimental Protocol: General Procedure for Laboratory Chemical Waste Disposal

The following protocol outlines the standard steps for the safe disposal of a research compound like this compound.

  • Characterization and Labeling: Identify the waste stream (liquid, solid, etc.). Affix a "Hazardous Waste" label to a compatible waste container.[5] Clearly write the full chemical name and any known hazards on the label.

  • Accumulation: Place the labeled container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to catch any potential leaks.[5]

  • Waste Addition: When adding waste to the container, ensure it is done in a well-ventilated area, preferably within a chemical fume hood.[7] Keep the container closed except when adding waste.[4][5]

  • Full Container Management: When the waste container is full (typically no more than ¾ full), ensure the cap is tightly sealed.[8]

  • Disposal Request: Arrange for professional waste collection through your institution's EHS office.[2][4] Do not pour chemical waste down the drain.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GZ11608_Disposal_Workflow start Start: this compound requires disposal ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste 1. Identify Waste Type (Liquid, Solid, Sharps) liquid_waste 3a. Liquid Waste (Unused solutions, rinsate) identify_waste->liquid_waste Liquid solid_waste 3b. Solid Waste (Contaminated gloves, paper) identify_waste->solid_waste Solid ppe->identify_waste container_prep_liquid 4a. Prepare Labeled Liquid Hazardous Waste Container liquid_waste->container_prep_liquid container_prep_solid 4b. Prepare Labeled Solid Hazardous Waste Container solid_waste->container_prep_solid transfer_liquid 5a. Transfer Waste to Container in Fume Hood container_prep_liquid->transfer_liquid transfer_solid 5b. Place Waste in Container container_prep_solid->transfer_solid storage 6. Store Sealed Container in Secondary Containment transfer_liquid->storage transfer_solid->storage ehs_pickup 7. Request EHS Pickup When Container is Full storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[3]

  • Collect: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of its size.[3]

By adhering to these general yet critical safety and disposal protocols, laboratory professionals can ensure the safe management of research compounds like this compound, protecting both personnel and the environment.

References

Essential Safety and Handling Guidance for the Research Chemical GZ-11608

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GZ-11608 is not publicly available. This guidance is based on general laboratory safety principles for handling novel research chemicals of unknown toxicity. Researchers must consult their institution's safety office and adhere to all local and federal regulations.

Researchers and drug development professionals handling the novel Vesicular Monoamine Transporter-2 (VMAT2) inhibitor, this compound, must adhere to stringent safety protocols due to the absence of comprehensive public safety data. The following provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent research compound.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated.
Body Protection A lab coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls are recommended.
Respiratory All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used.
Operational Workflow for Safe Handling

A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound. The following diagram outlines a standard operational procedure from compound receipt to disposal.

A Receiving and Storage B Preparation of Solutions (in Chemical Fume Hood) A->B Transport in secondary containment C Experimental Use (e.g., in-vivo studies) B->C Use of appropriate PPE D Decontamination of Glassware and Surfaces C->D Immediate cleanup of spills E Waste Segregation and Collection D->E Use of designated waste containers F Disposal E->F Follow institutional guidelines

Caption: A generalized workflow for the safe handling of the research chemical this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and animal bedding, must be segregated into clearly labeled hazardous waste containers.

  • Waste Containers: Use chemically resistant, leak-proof containers for all this compound waste.

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of novel research chemicals.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for chemical waste.

Experimental Context and Mechanism of Action

This compound has been identified as a potent and selective VMAT2 inhibitor.[1] VMAT2 is a transport protein that loads monoamines, such as dopamine, into synaptic vesicles. By inhibiting VMAT2, this compound is thought to decrease the amount of dopamine available for release, thereby mitigating the effects of stimulants like methamphetamine.[1][2]

Generalized In-Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo study involving a novel compound like this compound, based on the research context provided.[2]

cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment A Acclimatization of Subjects B Baseline Behavioral Measurements A->B C Administration of this compound or Vehicle B->C D Administration of Methamphetamine or Saline C->D E Behavioral Observation and Data Collection D->E F Tissue Collection and Analysis E->F G Data Analysis and Interpretation F->G

Caption: A generalized workflow for an in-vivo study investigating the effects of this compound.

Simplified Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound as a VMAT2 inhibitor in the context of methamphetamine's effects.

cluster_presynaptic Presynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 transported into Vesicle Synaptic Vesicle VMAT2->Vesicle loads GZ11608 This compound GZ11608->VMAT2 inhibits Meth Methamphetamine Meth->VMAT2 reverses

Caption: this compound inhibits VMAT2, preventing dopamine from being loaded into synaptic vesicles.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.